Chlorfenapyr-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrClF3N2O |
|---|---|
Molecular Weight |
414.65 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2 |
InChI Key |
CWFOCCVIPCEQCK-HBDSRZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chlorfenapyr-d7: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorfenapyr-d7, its chemical properties, and its principal application in analytical research. This document details experimental protocols for its use and presents relevant data in a structured format to facilitate understanding and implementation in a laboratory setting.
Introduction to this compound
This compound is the deuterated analogue of Chlorfenapyr, a broad-spectrum pro-insecticide.[1] The parent compound, Chlorfenapyr, is a pyrrole-class pesticide that, after ingestion by an insect, is metabolized into its active form, CL 303268 .[1] This active metabolite uncouples oxidative phosphorylation in the mitochondria, disrupting the production of ATP and leading to cell death.[1]
Due to its structural similarity to Chlorfenapyr, but with a distinct mass due to the seven deuterium atoms, this compound is an ideal internal standard for the quantitative analysis of Chlorfenapyr residues in various matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, allows for the correction of analyte loss during sample preparation and compensates for matrix effects, thereby enhancing the accuracy and precision of quantification.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Formal Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
| Chemical Formula | C₁₅H₄BrD₇ClF₃N₂O | |
| Molecular Weight | 414.7 g/mol | |
| Physical Form | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Purity | ≥99% deuterated forms (d₁-d₇) |
Primary Use in Research: Internal Standard for Chlorfenapyr Quantification
The predominant application of this compound in a research context is as an internal standard for the accurate quantification of Chlorfenapyr in complex matrices such as food, agricultural products, and environmental samples. Analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.
The principle of using a deuterated internal standard lies in its chemical and physical behavior being nearly identical to that of the analyte of interest (Chlorfenapyr) during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses of the target analyte can be normalized, leading to more reliable and reproducible results.
Below is a logical diagram illustrating the workflow for using an internal standard in quantitative analysis.
Detailed Experimental Protocol: QuEChERS Method with LC-MS/MS Analysis
The following is a representative experimental protocol for the analysis of Chlorfenapyr in a food matrix (e.g., cabbage) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, with quantification by LC-MS/MS, incorporating this compound as an internal standard.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized cabbage sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a standard solution of this compound in acetonitrile to the sample to achieve a final concentration relevant to the expected analyte levels.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) and C18) and anhydrous MgSO₄. The choice of sorbents may vary depending on the matrix to remove interferences like fatty acids and pigments.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Dilution and Filtration: Take the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the QuEChERS experimental workflow.
References
Chlorfenapyr-d7 chemical structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Chlorfenapyr-d7, including its molecular structure and key quantitative data. It further details established experimental protocols for its quantification and outlines a logical pathway for its metabolic activation, providing essential information for researchers in analytical chemistry and toxicology.
Chemical Structure and Molecular Formula
This compound is the deuterated form of Chlorfenapyr, a pro-insecticide belonging to the pyrrole class of compounds.[1] The deuterium labeling, specifically on the ethoxymethyl group, makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[2]
The formal name for this compound is 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[2]
Molecular Formula: C₁₅H₄BrD₇ClF₃N₂O[2]
Chemical Structure:
The structure of this compound is identical to that of Chlorfenapyr, with the exception of seven hydrogen atoms on the N-ethoxymethyl group being replaced by deuterium atoms.
(SMILES): BrC1=C(C(F)(F)F)N(C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H])C(C2=CC=C(Cl)C=C2)=C1C#N[2]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below, providing a clear reference for experimental design and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₄BrD₇ClF₃N₂O | |
| Formula Weight | 414.7 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₇) | |
| Physical Form | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Unlabeled CAS Number | 122453-73-0 |
Experimental Protocols: Quantification of Chlorfenapyr
This compound is primarily used as an internal standard for the accurate quantification of Chlorfenapyr. The following protocols are based on established methods for Chlorfenapyr analysis and are directly applicable when using its deuterated analog.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental matrices.
Protocol for Vegetable/Fruit Samples:
-
Homogenize 10 g of the sample in a blender.
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 3 minutes.
-
At this stage, spike the sample with a known concentration of this compound internal standard.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 5 minutes and then centrifuge at 1,425 x g for 5 minutes.
-
Take a 1.5 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and various combinations of PSA, C18, or GCB for cleanup, depending on the matrix).
-
Vortex for 5 minutes and centrifuge at 8,910 x g for 2 minutes.
-
Filter the final supernatant through a 0.22 µm membrane filter before instrumental analysis.
Instrumental Analysis: GC-MS/MS Method
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and selectivity for the quantification of Chlorfenapyr.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramped to 280 °C at 30 °C/min, and held for 5 min.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Chlorfenapyr): To be optimized, but typically involves monitoring the transition from a precursor ion to one or more product ions.
-
MRM Transitions (this compound): To be established based on the mass shift due to deuterium labeling. The precursor ion will be 7 amu higher than that of unlabeled Chlorfenapyr.
Instrumental Analysis: LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and equally powerful technique, particularly for the analysis of Chlorfenapyr's primary metabolite, Tralopyril.
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 1 µL
-
Gradient Elution: A gradient program should be optimized to ensure separation from matrix interferences.
MS/MS Conditions:
-
Ionization Mode: ESI in negative ion mode for the active metabolite, Tralopyril.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for both Chlorfenapyr and this compound.
Metabolic Activation Pathway
Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation within the target organism to become toxic. The primary activation step involves the oxidative removal of the N-ethoxymethyl group by mixed-function oxidases. This biotransformation yields the active insecticide, known as Tralopyril (or by its code CL 303268 ). Tralopyril then acts by uncoupling oxidative phosphorylation in the mitochondria, disrupting ATP production and leading to cell death. The deuterated analog, this compound, is expected to follow the same metabolic pathway.
Caption: Metabolic activation of Chlorfenapyr to its active form, Tralopyril.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorfenapyr-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, metabolic pathways, and analytical methodologies related to Chlorfenapyr-d7. As the deuterated analog of Chlorfenapyr, this compound is an essential internal standard for the accurate quantification of its parent molecule in various matrices.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen atoms have been replaced by deuterium. This substitution is typically on the ethoxymethyl group, providing a distinct mass difference for mass spectrometry-based analysis without significantly altering the chemical behavior of the molecule.[1] The properties of the parent compound, Chlorfenapyr, are presented as they are chemically relevant and largely representative.
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | [1] |
| CAS Number | 122453-73-0 (Unlabeled) | [2][3][4] |
| Molecular Formula | C₁₅H₄D₇BrClF₃N₂O | |
| Molecular Weight | 414.66 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 100 - 102 °C (Unlabeled) | |
| Boiling Point | Decomposes before boiling | |
| Solubility (Unlabeled) | Water: ~0.12 - 0.14 mg/L | |
| Organic Solvents: Soluble in acetone, acetonitrile, diethyl ether, DMSO, methanol, and toluene. | ||
| LogP (octanol/water) | 4.83 (Unlabeled) | |
| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 25 °C (Unlabeled) | |
| Deuterium Purity | ≥99% deuterated forms (d₁-d₇) |
Mechanism of Action and Metabolic Pathway
Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation to exert its toxic effects. This activation pathway is a critical area of study for toxicologists and drug development professionals.
The primary metabolic event is the oxidative N-dealkylation of the ethoxymethyl group, a reaction catalyzed by mixed-function oxidases (MFOs), such as cytochrome P450 enzymes, within the target organism. This biotransformation yields the active metabolite, known as CL 303268 or tralopyril.
The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation in the mitochondria. It disrupts the crucial proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of adenosine triphosphate (ATP). By short-circuiting this gradient, tralopyril inhibits the conversion of ADP to ATP, leading to a rapid depletion of cellular energy, subsequent cell dysfunction, and ultimately, the death of the organism.
Experimental Protocols
This compound is indispensable as an internal standard for the quantification of Chlorfenapyr residues in complex matrices such as agricultural products, environmental samples, and biological tissues. Its use corrects for analyte loss during sample preparation and for variations in instrument response.
This protocol outlines a general procedure for the analysis of Chlorfenapyr using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation and Homogenization:
-
Weigh 10 g of a representative, homogenized sample (e.g., cabbage, tomato) into a 50 mL centrifuge tube.
-
Fortify the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile).
-
Add 10 mL of acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
-
Extraction and Phase Separation:
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte and internal standard) and a lower aqueous/solid layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove residual water).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the d-SPE sorbent.
-
-
Analysis by LC-MS/MS:
-
Carefully transfer the final, cleaned extract into an autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program, typically involving mobile phases of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Chlorfenapyr and this compound to ensure accurate identification and quantification.
-
-
Data Processing:
-
Calculate the concentration of Chlorfenapyr in the original sample by comparing the peak area ratio of the analyte to its deuterated internal standard (Chlorfenapyr/Chlorfenapyr-d7) against a calibration curve prepared with known standards.
-
Spectroscopic Data
The primary application of this compound is in mass spectrometry, where its mass shift relative to the unlabeled compound allows for its use as an internal standard.
Table 2: Key Mass Spectrometry Information
| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Common MRM Transitions (Precursor → Product) |
| Chlorfenapyr | C₁₅H₁₁BrClF₃N₂O | 405.9695 Da | Examples: m/z 407 → 339, m/z 407 → 311 |
| This compound | C₁₅H₄D₇BrClF₃N₂O | 412.9922 Da | Expected: m/z 414 → 346, m/z 414 → 311 |
Note: Specific MRM transitions should be optimized empirically on the instrument in use.
The distinct mass of this compound (M+7) ensures that its signal does not interfere with the signal of the native analyte, enabling precise and accurate quantification even at trace levels. This is crucial for regulatory compliance and safety assessment in the food, environmental, and pharmaceutical industries.
References
Chlorfenapyr-d7 CAS number and commercial suppliers
This technical guide provides a comprehensive overview of Chlorfenapyr-d7, a deuterated analog of the insecticide Chlorfenapyr. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on its chemical properties, commercial availability, mechanism of action, synthesis, and analytical methodologies.
Chemical Identity and Properties
This compound is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[1]
| Property | Chlorfenapyr | This compound |
| IUPAC Name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[2] | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[1] |
| CAS Number | 122453-73-0[2][3] | 122453-73-0 (Unlabeled) |
| Molecular Formula | C₁₅H₁₁BrClF₃N₂O | C₁₅H₄D₇BrClF₃N₂O |
| Molar Mass | 407.62 g/mol | 414.7 g/mol |
| Appearance | White to tan powder | Solid |
| Solubility | Slightly soluble in chloroform and methanol | Slightly soluble in chloroform and methanol |
Commercial Suppliers
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds.
| Supplier | Product Name | Notes |
| Cayman Chemical | This compound | Intended for use as an internal standard for quantification by GC- or LC-MS. |
| Clearsynth | This compound | Provided with a Certificate of Analysis. |
| LGC Standards | This compound | High-quality reference standards for analytical testing. |
Non-deuterated Chlorfenapyr is also commercially available from various manufacturers and suppliers for agricultural and pest control applications.
Mechanism of Action
Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the host organism. The primary mode of action involves the disruption of cellular energy production.
-
Activation: Upon ingestion or absorption by an insect, Chlorfenapyr is metabolized by mixed-function oxidases (MFOs) through the oxidative removal of the N-ethoxymethyl group. This process forms the active metabolite, CL 303268 .
-
Mitochondrial Uncoupling: The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation in the mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP).
-
ATP Depletion and Cell Death: The disruption of ATP synthesis leads to a depletion of cellular energy, resulting in cellular dysfunction, and ultimately, the death of the organism.
This unique mode of action makes Chlorfenapyr effective against insect populations that have developed resistance to other classes of insecticides, such as pyrethroids and organophosphates.
Synthesis of Chlorfenapyr
The synthesis of Chlorfenapyr typically involves a multi-step process. One common route utilizes 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as a key intermediate. The synthesis of the deuterated analog, this compound, would follow a similar pathway but would employ deuterated reagents in the final step.
A general synthetic scheme is as follows:
-
Lactonization, Pyrrole Cyclization, and Bromination: Starting from chlorophenylglycine, trifluoroacetic acid, and 2-chloroacrylonitrile, the core pyrrole structure is formed and subsequently brominated to yield 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.
-
Ethoxymethylation: The final step involves the addition of the ethoxymethyl group to the pyrrole nitrogen. This is achieved by reacting the pyrrole intermediate with chloromethyl ethyl ether in the presence of a base and a suitable solvent. For the synthesis of this compound, a deuterated chloromethyl ethyl ether (specifically, chloro(methyl-d2) (ethoxy-d5) ether) would be used.
Analytical Methodologies
The quantification of Chlorfenapyr and its deuterated internal standard in various samples is typically performed using chromatographic techniques coupled with sensitive detectors.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.
Experimental Protocol (General)
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable) to ensure uniformity.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often containing a small percentage of acetic acid.
-
Spike with an internal standard solution (e.g., this compound).
-
Add a salt mixture, typically containing magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean centrifuge tube containing a dSPE sorbent mixture.
-
The sorbent mixture commonly includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and magnesium sulfate to remove excess water. Graphitized carbon black (GCB) may be included to remove pigments and sterols, while C18 can remove nonpolar interferences like fats.
-
Vortex the tube for 30-60 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Instrumental Analysis: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the analysis of Chlorfenapyr.
Experimental Protocol (Example)
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is typically used. A common composition is methanol:water (80:20, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Chlorfenapyr shows strong absorbance in the UV region, with detection wavelengths commonly set at 220 nm or 260 nm.
-
Injection Volume: A typical injection volume is 20 µL.
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 260 nm |
| Column Temperature | 30°C |
Advanced Analytical Techniques
For higher sensitivity and selectivity, especially in complex matrices and for confirmation purposes, mass spectrometry-based methods are preferred.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of Chlorfenapyr and its major metabolite, tralopyril, in biological samples like human plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-based methods are also used for the determination of Chlorfenapyr residues.
Metabolism and Toxicology
In mammals, orally administered Chlorfenapyr is poorly absorbed, with a significant portion being eliminated unchanged in the feces. The metabolism in lactating goats has been studied, and proposed metabolic pathways have been elucidated. In rats, Chlorfenapyr is toxic, with reported LD50 values of 441 mg/kg for males and 1,152 mg/kg for females. The metabolism in plants involves N-dealkylation and subsequent oxidation of the dealkylated metabolite.
References
An In-depth Technical Guide to the Mode of Action and Metabolic Pathway of Chlorfenapyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide belonging to the pyrrole class of chemicals.[1] Developed by American Cyanamid, it is derived from a class of microbially produced compounds known as halogenated pyrroles.[2] A key characteristic of chlorfenapyr is that it is a pro-insecticide, meaning it is not directly toxic upon contact or ingestion.[1][2] Its biological activity is dependent on metabolic activation within the target organism to form its toxic counterpart.[3] This unique mechanism, which differs from traditional neurotoxic insecticides like pyrethroids, organophosphates, or carbamates, makes it a valuable tool for managing pest populations that have developed resistance to other insecticide classes.
Core Mechanism: Mode of Action
The insecticidal activity of chlorfenapyr is a two-step process involving metabolic activation followed by the disruption of cellular energy production.
Pro-insecticide Activation
Chlorfenapyr itself is a precursor molecule. Upon entering the host insect, it undergoes metabolic activation primarily mediated by mixed-function oxidases (MFOs), specifically cytochrome P450 monooxygenases. This enzymatic process involves the oxidative removal of the N-ethoxymethyl group from the chlorfenapyr molecule. The resulting compound is the active, N-dealkylated metabolite known as CL 303268 , or tralopyril. This bioactivation is crucial; without it, chlorfenapyr does not exhibit its toxic effects.
Caption: Metabolic activation of chlorfenapyr to its toxic form, CL 303268 .
Uncoupling of Oxidative Phosphorylation
The active metabolite, CL 303268 , targets the mitochondria, the powerhouse of the cell. Specifically, it acts as an uncoupler of oxidative phosphorylation. In a healthy mitochondrion, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. This gradient, known as the proton-motive force, is used by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.
CL 303268 , being a lipophilic compound with appropriate acidity, inserts itself into the inner mitochondrial membrane and disrupts this crucial proton gradient. It acts as a protonophore, shuttling protons back across the membrane and bypassing ATP synthase. This uncoupling action effectively halts the production of ATP. The loss of energy leads to cellular dysfunction, cell death, and ultimately, the death of the organism.
Caption: Mechanism of mitochondrial uncoupling by the active metabolite of chlorfenapyr.
Metabolic Pathways
The metabolism of chlorfenapyr varies between target insects and non-target organisms like mammals, which influences its selective toxicity.
Metabolism in Insects
In insects, cytochrome P450 monooxygenases are key to metabolizing chlorfenapyr. The primary metabolic step is the N-dealkylation that activates the pro-insecticide to the toxic tralopyril ( CL 303268 ). Studies in various insect species, including mosquitoes and the tobacco budworm (Heliothis virescens), have identified specific P450 enzymes (e.g., CYP6P3, CYP9J5, CYP9K1 in Anopheles gambiae) that can perform this activation. The efficiency of this conversion can be linked to an insect's susceptibility. While activation is the key pathway, other detoxification reactions can also occur, and increased activity of enzymes like esterases and other P450s has been associated with resistance in some pest populations.
Metabolism in Mammals
In mammals, such as rats, chlorfenapyr is also metabolized, but the overall pathways and excretion differ from insects, contributing to its lower mammalian toxicity. Following oral administration in rats, chlorfenapyr is absorbed and distributed, with higher concentrations found in fat, liver, and adrenals. The major routes of metabolism include N-dealkylation (forming CL 303268 ), dehalogenation, and hydroxylation of both the phenyl and pyrrole rings. However, excretion is relatively rapid and occurs mainly via the feces, with a significant portion of the parent compound being eliminated unchanged. This rapid elimination, along with detoxification pathways, limits the systemic accumulation of the toxic metabolite.
References
The Bioactivation of Chlorfenapyr: A Technical Guide to the Conversion to Tralopyril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorfenapyr, a member of the pyrrole class of insecticides, is a pro-insecticide that requires metabolic activation to exert its biological activity.[1][2][3] This technical guide provides a comprehensive overview of the conversion of chlorfenapyr to its highly active metabolite, tralopyril (also known as CL 303268 ).[4][5] The guide details the biochemical mechanisms, enzymatic processes, and experimental methodologies used to study this critical bioactivation step. Quantitative data on enzyme kinetics are presented, and key pathways and workflows are visualized to facilitate a deeper understanding of this process.
Introduction to Chlorfenapyr and its Bioactivation
Chlorfenapyr is a broad-spectrum insecticide and acaricide used in agriculture and public health. Its unique mode of action targets cellular energy production. Unlike many insecticides that act on the nervous system, chlorfenapyr's toxicity is dependent on its metabolic conversion to tralopyril. This active metabolite functions as an uncoupler of oxidative phosphorylation in the mitochondria, disrupting the production of adenosine triphosphate (ATP), which leads to cellular death and ultimately, the mortality of the organism.
The conversion of chlorfenapyr to tralopyril is a critical step in its insecticidal activity. Understanding the specifics of this bioactivation is paramount for developing more effective and selective pest control agents and for assessing potential resistance mechanisms.
The Biochemical Conversion Pathway
The metabolic activation of chlorfenapyr to tralopyril is primarily an oxidative process. The key transformation involves the removal of the N-ethoxymethyl group from the pyrrole nitrogen of the chlorfenapyr molecule. This reaction is a classic example of N-dealkylation.
This bioactivation is predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s), which are a component of the mixed-function oxidase (MFO) system. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including pesticides. The upregulation of certain P450s in insecticide-resistant insect populations can lead to faster bioactivation of chlorfenapyr, and consequently, increased susceptibility to the insecticide.
The overall chemical transformation can be summarized as follows:
Chlorfenapyr → Tralopyril + Formaldehyde + Ethanol
Signaling Pathway Diagram
Caption: Metabolic activation of chlorfenapyr and the mechanism of action of tralopyril.
Quantitative Analysis of Enzyme Kinetics
The efficiency of chlorfenapyr conversion to tralopyril can be quantified by examining the enzyme kinetics of the involved P450s. Studies have been conducted, particularly in mosquito species, to identify specific P450 enzymes responsible for this bioactivation and to determine their catalytic efficiency.
| Enzyme | Organism | Kcat (min-1) | KM (µM) | Kcat/KM (µM-1min-1) | Reference |
| CYP9K1 | Anopheles gambiae | - | - | 0.66 | |
| CYP6P3 | Anopheles gambiae | - | - | 0.1 | |
| CYP9J32 | Aedes aegypti | - | - | 0.1 | |
| CYP9J5 | Anopheles gambiae | - | - | 0.03 | |
| Note: Kcat and KM values were not individually reported in the cited sources, only the catalytic efficiency (Kcat/KM). |
Experimental Protocols
The study of chlorfenapyr metabolism relies on a variety of in vitro and in vivo experimental protocols. These methods are essential for identifying metabolites, quantifying conversion rates, and understanding the enzymes involved.
In Vitro Metabolism Studies
-
Liver Microsomes and S9 Fractions:
-
Preparation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction (containing the endoplasmic reticulum where P450s are abundant) or the S9 fraction (containing both microsomal and cytosolic enzymes).
-
Incubation: Radiolabelled chlorfenapyr (e.g., 14C-chlorfenapyr) is incubated with the prepared liver fractions at a specific concentration (e.g., 10 µmol/L).
-
Cofactors: The incubation mixture is supplemented with necessary cofactors for P450 activity, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).
-
Time Course: Samples are collected at various time points (e.g., 0, 30, 60, 180, and 360 minutes) to monitor the progress of the reaction.
-
Analysis: The reaction is quenched, and the metabolites are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify chlorfenapyr and tralopyril.
-
-
Hepatocyte Cultures:
-
Cell Culture: Primary hepatocytes are isolated and cultured.
-
Incubation: Radiolabelled chlorfenapyr is added to the culture medium at a specific concentration (e.g., 1 µmol/L).
-
Time Course: Aliquots of the medium and cell lysates are collected over time (e.g., 0, 10, 30, 60, and 180 minutes).
-
Analysis: Samples are processed and analyzed as described for microsomal assays to determine the rate of chlorfenapyr metabolism and tralopyril formation.
-
In Vivo Metabolism Studies
-
Animal Models:
-
Dosing: Laboratory animals, such as rats or mice, are administered chlorfenapyr, often orally via gavage. Both radiolabelled and non-radiolabelled compounds can be used.
-
Sample Collection: Urine, feces, and blood samples are collected at predetermined time intervals. At the end of the study, various tissues (e.g., liver, fat, muscle, brain) are harvested.
-
Extraction and Analysis: Samples are processed to extract chlorfenapyr and its metabolites. Quantification is performed using LC-MS/MS or HPLC. This allows for the determination of the toxicokinetic parameters of both chlorfenapyr and tralopyril, such as their half-life (t1/2), peak concentration (Cmax), and area under the curve (AUC).
-
Experimental Workflow Diagram
Caption: General experimental workflows for studying chlorfenapyr metabolism.
Conclusion
The conversion of the pro-insecticide chlorfenapyr to its active metabolite tralopyril is a pivotal process mediated primarily by cytochrome P450 enzymes. A thorough understanding of this N-dealkylation reaction, including the specific P450s involved and their kinetic properties, is essential for optimizing the efficacy of chlorfenapyr-based products and managing the development of insecticide resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar bioactivation pathways, which is of significant interest to researchers in the fields of insecticide development, toxicology, and drug metabolism. Future research may focus on identifying early biomarkers of chlorfenapyr poisoning and exploring ways to block its conversion to the more toxic tralopyril.
References
An In-depth Technical Guide on the Storage and Handling of Chlorfenapyr-d7
For researchers, scientists, and professionals in drug development, the integrity and purity of analytical standards are paramount. This guide provides a comprehensive overview of the recommended storage and handling conditions for Chlorfenapyr-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Chlorfenapyr.
Compound Information
This compound is a deuterated analog of Chlorfenapyr, a pro-insecticide that is metabolically activated to an uncoupler of oxidative phosphorylation. Its use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) necessitates careful storage and handling to maintain its isotopic purity and chemical stability.
Chemical Details:
| Property | Value |
| Formal Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
| Chemical Formula | C₁₅H₄BrD₇ClF₃N₂O[1] |
| Molecular Weight | 414.7 g/mol [1] |
| Physical Form | Solid[1] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
Recommended Storage Conditions
Proper storage is critical to ensure the long-term stability of this compound. The primary factors to control are temperature, light, and moisture.
Storage Recommendations Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1] Some suppliers suggest room temperature for the solid form. | Low temperatures minimize the rate of chemical degradation. |
| Light | Store protected from direct sunlight and UV rays. | Chlorfenapyr is susceptible to photodegradation. |
| Moisture | Keep in a tightly sealed, original container in a dry place. | Prevents hydrolysis and degradation from moisture. |
| Inert Atmosphere | Not explicitly required by most suppliers for the solid form. | For solutions, storage under an inert atmosphere can prevent oxidation. |
| Container | Store in the original, tightly closed container. | Ensures integrity and prevents contamination. |
Stability Data:
| Condition | Duration | Stability |
| -20°C | ≥ 4 years | Stable |
| Frozen Storage (Crops) | 2 years | Stable |
| Frozen Storage (Milk) | 3 months | Stable |
| 30°C | 144 hours | ~65% degraded |
| 40°C | 96 hours | >60% degraded |
| 50°C | 48 hours | >60% degraded |
| Direct Sunlight | 48 hours | ~62% degraded |
| UV Rays | 48 hours | ~90% degraded |
Safe Handling Protocols
Due to its toxicity, handling this compound requires strict adherence to safety protocols to prevent exposure.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use and dispose of properly. |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is required. |
| Body Protection | Lab coat or other protective clothing. Impervious clothing may be required depending on the handling procedure. |
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible.
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Experimental Protocols
Detailed experimental protocols for the stability and handling of this compound are not publicly available. The information provided is based on safety data sheets and product information from suppliers. The following workflow diagrams illustrate the logical steps for safe storage and handling based on these recommendations.
Caption: Workflow for the safe receipt and storage of this compound.
Caption: Workflow for the safe handling and use of this compound in a laboratory setting.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Take off immediately all contaminated clothing. |
| Eye Contact | Flush eyes with water as a precaution. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. |
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Avoid breathing dust.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
Disposal Considerations
Waste from this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste. Leave chemicals in their original containers.
By adhering to these storage and handling guidelines, researchers can ensure the integrity of this compound as an analytical standard and maintain a safe laboratory environment.
References
The Environmental Odyssey of Chlorfenapyr: A Technical Guide to its Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Chlorfenapyr, a pro-insecticide from the pyrrole class, has garnered significant attention for its unique mode of action and efficacy against a broad spectrum of agricultural pests. However, its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and transformation. This technical guide provides an in-depth analysis of the environmental fate and degradation of the parent compound, Chlorfenapyr, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex degradation pathways.
Chlorfenapyr's environmental behavior is characterized by its strong affinity for soil and sediment, low water solubility, and general resistance to hydrolysis.[1][2] Its degradation is primarily driven by microbial metabolism in soil and photolysis in aquatic environments and on soil surfaces.[2] The primary metabolic activation of Chlorfenapyr involves the oxidative removal of the N-ethoxymethyl group, forming the more toxic metabolite CL 303268 (tralopyril).[3][4] This conversion is a critical step in its insecticidal activity but also a key consideration in its environmental risk assessment.
Quantitative Data Summary
The environmental persistence of Chlorfenapyr is highly variable and dependent on the specific environmental compartment and conditions. The following tables summarize the available quantitative data on its degradation and mobility.
Table 1: Half-Life of Chlorfenapyr in Soil
| Soil Type | Condition | Half-Life (DT50) in Days | Reference |
| Various | Aerobic Laboratory | 241 to >1000 | |
| Various | Aerobic Field | 157 to 418 | |
| Sandy Loam | Field | 4.3 | |
| Sandy Loam | Field | 4.06 to 4.36 | |
| Not Specified | General | Average of 1.0 year | |
| Not Specified | Termiticidal Rate | Little dissipation over 30 months |
Table 2: Half-Life of Chlorfenapyr in Aquatic Environments
| Matrix | Condition | Half-Life (DT50) | Reference |
| Water | Hydrolysis (pH 4, 7, 9 at 50°C) | Stable | |
| Water | Photolysis (Simulated Sunlight) | 5-8 days (pH 5, 7, 9) | |
| Water | Photolysis (Direct Sunlight) | 12.03 hours | |
| Water | Photolysis (UV-rays) | 5.71 hours | |
| Water | General | Average of 0.8 years | |
| Sediment | General | Average of 1.1 years |
Table 3: Soil Sorption and Mobility of Chlorfenapyr
| Parameter | Value | Implication | Reference |
| Koc | ~10,000 | Low mobility | |
| Koc | 12,000 | Low mobility | |
| Water Solubility | 0.112 - 0.14 mg/L | Low | |
| Log P (Kow) | 4.83 | High affinity for organic matter |
Degradation Pathways
The degradation of Chlorfenapyr proceeds through several key pathways, including metabolism by microorganisms and photodegradation. The following diagrams illustrate these processes.
Caption: Metabolic activation of Chlorfenapyr to its active form, CL 303268 .
In addition to N-dealkylation, other metabolic transformations of Chlorfenapyr have been observed in organisms, leading to a variety of degradation products.
References
Methodological & Application
Application Note: High-Throughput Analysis of Chlorfenapyr in Complex Matrices using Chlorfenapyr-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorfenapyr is a pro-insecticide belonging to the pyrrole class, which is extensively used to control a wide range of pests on agricultural commodities.[1][2][3][4] Its primary metabolite, tralopyril, is formed through N-dealkylation and is a potent uncoupler of oxidative phosphorylation, leading to disruption of ATP production and eventual cell death.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorfenapyr in various food and environmental matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the sensitive and selective quantification of pesticide residues. However, complex sample matrices can often lead to signal suppression or enhancement, affecting the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Chlorfenapyr-d7, is a robust strategy to compensate for these matrix effects, as well as for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of chlorfenapyr in various matrices using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Chlorfenapyr and this compound analytical standards
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to all samples, calibration standards (in matrix), and quality control samples.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL dSPE (dispersive solid-phase extraction) tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Chlorfenapyr | 407.0 | 349.0 | 20 |
| 407.0 | 40.7 | 15 | |
| This compound | 414.0 | 356.0 | 20 |
| | 414.0 | 40.7 | 15 |
Data Presentation
The use of this compound as an internal standard ensures high accuracy and precision. Below are tables summarizing typical quantitative data obtained from method validation.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Chlorfenapyr | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
Table 2: Recovery and Matrix Effects in Different Matrices
| Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Tomato | 10 | 95.2 | 4.8 | -8.5 |
| 50 | 98.1 | 3.5 | -6.2 | |
| Cucumber | 10 | 92.5 | 6.1 | -12.3 |
| 50 | 96.3 | 4.2 | -10.1 | |
| Soil | 10 | 88.9 | 7.5 | -15.8 |
| 50 | 91.2 | 5.8 | -13.5 |
Recovery and matrix effects were calculated with reference to solvent standards. A negative matrix effect indicates signal suppression.
Visualizations
Caption: Experimental workflow for Chlorfenapyr analysis.
Caption: Principle of internal standard correction.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and accurate approach for the quantification of chlorfenapyr in complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects and procedural variations, leading to high-quality data that meets stringent regulatory requirements. This protocol can be readily implemented in analytical laboratories for routine monitoring of chlorfenapyr residues in agricultural and environmental samples.
References
Gas chromatography-mass spectrometry (GC-MS) method using Chlorfenapyr-d7
An Application Note for the Quantitative Analysis of Chlorfenapyr using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard.
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops.[1][2][3] Its widespread use necessitates robust and accurate analytical methods to monitor its residues in food and environmental samples, ensuring compliance with Maximum Residue Limits (MRLs).[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive detection of pesticide residues.[1]
The accuracy of quantitative analysis can be significantly affected by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. To mitigate these effects and correct for variations during sample preparation and injection, a stable isotope-labeled internal standard, such as Chlorfenapyr-d7, is employed. This application note provides a detailed protocol for the extraction and quantification of Chlorfenapyr in complex matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS analysis with this compound as an internal standard.
Principle
The method involves extracting Chlorfenapyr from the sample using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE). A known amount of the internal standard (IS), this compound, is added at the beginning of the sample preparation process. Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the native analyte, it co-extracts and experiences similar matrix effects.
In the GC-MS system, both Chlorfenapyr and this compound are separated chromatographically and then ionized. The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to selectively detect specific ions for both the analyte and the internal standard. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration to create a calibration curve. This ratiometric approach ensures high accuracy and precision by correcting for analyte loss during sample processing and instrumental variability.
Experimental Protocols
Materials and Reagents
-
Solvents : Acetonitrile (ACN), Dichloromethane (DCM), n-Hexane (all HPLC or pesticide residue grade).
-
Standards : Certified reference standards of Chlorfenapyr (≥98% purity) and this compound (≥98% purity).
-
Reagents : Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
dSPE Sorbents : Primary secondary amine (PSA), C18, graphitized carbon black (GCB).
-
Water : Deionized water, 18 MΩ·cm or higher.
-
Gases : Helium (99.999% purity) for GC carrier gas.
Standard Solution Preparation
-
Stock Solutions (1000 mg/L) : Accurately weigh and dissolve 10 mg of Chlorfenapyr and this compound standards separately in 10 mL of a suitable solvent like dichloromethane. Store at 4°C in the dark.
-
Intermediate Standard Solution (10 mg/L) : Prepare by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 mg/L) : Dilute the this compound intermediate solution with acetonitrile.
-
Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the Chlorfenapyr intermediate solution and a constant volume of the internal standard spiking solution. A typical concentration range is 0.005, 0.01, 0.05, 0.1, and 0.5 mg/L.
Sample Preparation (QuEChERS Method)
-
Homogenization : Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Add a precise volume (e.g., 100 µL) of the 1 mg/L this compound internal standard spiking solution to the sample.
-
Extraction : Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 3-5 minutes.
-
Salting-Out : Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 5 minutes.
-
Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup : Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content like tea or leafy greens, 7.5-10 mg of GCB may be added, though it can reduce the recovery of planar pesticides.
-
Final Centrifugation : Vortex the dSPE tube for 1 minute, then centrifuge at ≥8000 rpm for 2 minutes.
-
Final Extract : Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a GC vial for analysis. In some cases, the solvent may be evaporated and the residue reconstituted in a more GC-friendly solvent like hexane or acetone.
GC-MS Instrumental Parameters
The following table outlines typical instrumental conditions for the analysis.
| Parameter | Setting |
| Gas Chromatograph | Agilent, Shimadzu, or Thermo Fisher Scientific GC system |
| Column | TG-5MS or Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector | Splitless mode, 1 µL injection volume |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 30°C/min to 280°C, hold for 5 min (Note: Program should be optimized for specific column and instrument) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 300 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (MRM) | Chlorfenapyr : Quantifier: m/z 247.1 > 227.0; Qualifier: m/z 139.0 > 102.0 This compound : (Predicted) Quantifier: m/z 254.1 > 234.0; Qualifier: m/z 146.0 > 109.0 |
Data Presentation: Method Performance
The following tables summarize typical quantitative data for a validated GC-MS method for Chlorfenapyr analysis.
Table 1: Calibration and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 0.005 - 0.5 mg/L |
| Correlation Coefficient (R²) | ≥ 0.996 |
| Internal Standard | this compound |
Table 2: Method Validation Data (Spiked at 0.01, 0.1, and 1.0 mg/kg)
| Parameter | Performance Metric |
|---|---|
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Mean Recovery) | 85.4% - 110.0% |
| Precision (RSD) | 2.5% - 6.5% |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Experimental workflow for Chlorfenapyr analysis using GC-MS.
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of Chlorfenapyr in complex matrices. The use of a QuEChERS-based sample preparation protocol ensures effective extraction and cleanup, while the incorporation of a deuterated internal standard, this compound, provides excellent accuracy and precision by compensating for matrix effects and procedural variations. The method demonstrates good linearity, low detection limits, and high recovery, making it suitable for routine monitoring of Chlorfenapyr residues in support of food safety and regulatory compliance programs.
References
Application Note: Quantitative Analysis of Chlorfenapyr in Soil Samples by Isotope Dilution LC-MS/MS Using Chlorfenapyr-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Chlorfenapyr in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Chlorfenapyr-d7, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for environmental monitoring and agricultural research, providing reliable quantification of Chlorfenapyr residues in soil.
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Its persistence and potential accumulation in soil necessitate accurate and reliable analytical methods for monitoring its environmental fate. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Chlorfenapyr in soil, utilizing this compound as an internal standard for isotope dilution analysis.[2] The QuEChERS sample preparation protocol has been optimized for soil matrices to ensure efficient extraction and cleanup.[3][4]
Experimental Protocol
Materials and Reagents
-
Chlorfenapyr analytical standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[5]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
2 mL autosampler vials
Sample Preparation (Modified QuEChERS)
-
Soil Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking: Spike the soil sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to a 2 mL autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Quantitative Data
Table 1: MRM Transitions for Chlorfenapyr and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chlorfenapyr | 407.0 | 348.9 | 312.9 | -20 |
| This compound | 414.0 | 355.9 | 312.9 | -20 |
Table 2: Method Validation Parameters in Soil
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 ng/g |
| Limit of Quantification (LOQ) | 0.03 ng/g |
| Linearity (R²) | >0.99 |
| Recovery (at 1, 10, 50 ng/g) | 85-110% |
| Precision (RSD%) | <15% |
Experimental Workflow Diagram
Caption: Experimental workflow for Chlorfenapyr analysis in soil.
Signaling Pathway Diagram (Mode of Action)
Chlorfenapyr itself is a pro-insecticide and is converted to its active form, tralopyril ( CL 303268 ), within the target pest. Tralopyril acts by uncoupling oxidative phosphorylation in the mitochondria. This disruption of ATP synthesis leads to cellular death and ultimately, the death of the organism.
Caption: Mode of action of Chlorfenapyr.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantitative analysis of Chlorfenapyr in soil samples. The modified QuEChERS protocol is effective for sample extraction and cleanup, and the use of isotope dilution mass spectrometry minimizes matrix effects, leading to high-quality data. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis in environmental matrices.
References
Application of Chlorfenapyr-d7 for the Quantitative Analysis of Chlorfenapyr Residues in Food Matrices
Introduction
Chlorfenapyr is a broad-spectrum insecticide and miticide used to control a variety of pests on agricultural crops. Due to its potential for residues in food products, robust and accurate analytical methods are required for monitoring and ensuring food safety. The use of an isotopically labeled internal standard, such as Chlorfenapyr-d7, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the determination of chlorfenapyr residues in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard.
Data Presentation
The following tables summarize the typical quantitative performance data for the analysis of chlorfenapyr in various food matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance Parameters for Chlorfenapyr Analysis
| Parameter | Typical Value | Food Matrices | Analytical Technique |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Vegetables (Cabbage, Leek, Asparagus, Chive, Radish), Fruits | GC-MS/MS, LC-MS/MS |
| Linearity (r²) | > 0.99 | Various | GC-MS/MS, LC-MS/MS |
| Intraday Precision (RSD%) | 1.6 - 8.9% | Vegetables | GC-MS/MS, UPLC-QTOF/MS |
| Interday Precision (RSD%) | 2.4 - 9.1% | Vegetables | GC-MS/MS, UPLC-QTOF/MS |
Table 2: Recovery of Chlorfenapyr in Spiked Food Samples
| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Analytical Technique |
| Cabbage | 0.01 - 1 | 84 - 110 | GC-MS/MS |
| Leek | 0.01 - 1 | 84 - 110 | GC-MS/MS |
| Asparagus | 0.01 - 1 | 84 - 110 | GC-MS/MS |
| Chive | 0.01 - 1 | 84 - 110 | GC-MS/MS |
| Radish | 0.01, 0.1, 1 | 88.7 - 95.0 | UPLC-MS/MS |
| Radish Leaves | 0.01, 0.1, 1 | 74.0 - 88.3 | UPLC-MS/MS |
| Various Vegetables & Fruits | 0.01, 0.1, 10 | 76.6 - 105.3 | GC-MS/MS |
| Grain & Oil Samples | 0.01, 0.1, 10 | 85.4 - 110.0 | GC-MS/MS |
| Tea | 0.01, 0.1, 20 | 83.5 - 101.2 | GC-MS/MS |
Experimental Protocols
A generalized workflow for the analysis of chlorfenapyr residues in food matrices using this compound as an internal standard is presented below.
Figure 1: General workflow for the analysis of chlorfenapyr residues in food matrices.
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Standards: Chlorfenapyr (analytical standard), this compound (internal standard)
-
QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18
-
Other: Formic acid (for LC-MS)
Standard Solution Preparation
-
Chlorfenapyr Stock Solution (1000 µg/mL): Accurately weigh 10 mg of chlorfenapyr standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each calibration standard should be fortified with the this compound IS at a constant concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved.
-
Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound IS working solution to achieve a final concentration of 50 ng/g.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Shaking and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract for analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 100°C for 1 min, then ramp to 280°C at 30°C/min and hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions (Example):
-
Chlorfenapyr: Quantifier ion (m/z 247 > 227), Qualifier ion (m/z 247 > 200)
-
This compound: Monitor appropriate transitions based on the deuteration pattern.
-
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate chlorfenapyr from matrix interferences.
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 1 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
MRM Transitions (Example):
-
Chlorfenapyr: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions based on the deuteration pattern.
-
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of chlorfenapyr to the peak area of this compound against the concentration of chlorfenapyr in the working standard solutions. The concentration of chlorfenapyr in the samples is then calculated from this calibration curve based on the measured peak area ratio.
Signaling Pathways and Logical Relationships
The use of an isotopically labeled internal standard follows a clear logical principle to ensure accurate quantification.
Figure 2: The logical basis for using an internal standard for accurate quantification.
The described method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of chlorfenapyr residues in a wide range of food matrices. The QuEChERS sample preparation is efficient and effective, and the use of GC-MS/MS or LC-MS/MS offers high selectivity and sensitivity. The incorporation of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring the high accuracy and precision required for regulatory compliance and food safety assessment.
References
Application Notes and Protocols for Chlorfenapyr Analysis in Vegetables
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops, including a wide range of vegetables. Due to its potential risk to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorfenapyr in food products. Accurate and reliable analytical methods are therefore essential for monitoring its residues in vegetables to ensure food safety. This document provides detailed application notes and protocols for the sample preparation of various vegetable matrices prior to the instrumental analysis of chlorfenapyr. The primary techniques covered are the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular and effective sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices, including vegetables.[1][2][3][4] It involves a simple two-step process of extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1]
Application Note:
The QuEChERS method is highly suitable for multi-residue analysis and offers high-throughput capabilities. It is particularly effective for the extraction of chlorfenapyr from leafy vegetables like cabbage and Napa cabbage, as well as other vegetables such as squash and okra. The choice of sorbents in the d-SPE cleanup step is critical for removing matrix interferences like pigments (e.g., chlorophyll) and fatty acids, which can affect the accuracy and precision of the analysis. For pigmented vegetables, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used. However, GCB should be used with caution as it can lead to the loss of planar pesticides.
Experimental Protocol:
1. Sample Homogenization:
-
Weigh a representative portion of the vegetable sample (e.g., 10-15 g).
-
Chop or blend the sample to achieve a homogeneous consistency. For samples with high water content, cryogenic milling with dry ice can be employed to prevent enzymatic degradation and improve homogeneity.
2. Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if necessary.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.
-
The d-SPE tube should contain a specific combination of sorbents. For many vegetables, a combination of 150 mg of anhydrous magnesium sulfate and 25-50 mg of PSA per mL of extract is effective. For highly pigmented vegetables, 2.5-7.5 mg of GCB can be added.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. Alternatively, it can be acidified (e.g., with formic acid) to improve the stability of certain pesticides or subjected to solvent exchange if required for the analytical instrument.
Workflow Diagram:
Caption: QuEChERS method workflow for chlorfenapyr analysis in vegetables.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.
Application Note:
SPE is a powerful cleanup technique that can provide cleaner extracts compared to simpler methods, which is beneficial for reducing matrix effects in instrumental analysis. For chlorfenapyr, a nonpolar compound, reverse-phase SPE cartridges such as C18 are commonly employed. This method is suitable for a variety of vegetables, including tomatoes and cucumbers. The selection of the appropriate sorbent and elution solvents is crucial for achieving good recovery and efficient cleanup.
Experimental Protocol:
1. Sample Homogenization and Initial Extraction:
-
Homogenize the vegetable sample as described in the QuEChERS protocol.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or methanol:water mixture).
-
Shake or blend for a specified time (e.g., 2-3 minutes).
-
Centrifuge the mixture and collect the supernatant.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (e.g., 5 mL) followed by deionized water (e.g., 5 mL) through the cartridge. Do not allow the cartridge to dry out.
3. Sample Loading:
-
Dilute the initial extract with water to reduce the organic solvent concentration, which is necessary for the retention of chlorfenapyr on the C18 sorbent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.
5. Elution:
-
Elute the retained chlorfenapyr from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or hexane).
-
Collect the eluate.
6. Final Extract Preparation:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for chlorfenapyr analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Application Note:
LLE is a fundamental extraction technique that can be effective for the isolation of chlorfenapyr from vegetable matrices. It is often used in conjunction with a cleanup step, such as column chromatography, to remove co-extracted matrix components. The choice of extraction solvent is critical and is based on the polarity of chlorfenapyr. Solvents like dichloromethane or a mixture of acetone and water are commonly used. While effective, LLE can be more time-consuming and labor-intensive and may generate more solvent waste compared to modern techniques like QuEChERS.
Experimental Protocol:
1. Sample Homogenization:
-
Homogenize the vegetable sample as previously described.
2. Extraction:
-
Weigh a portion of the homogenized sample (e.g., 50 g) into a flask or beaker.
-
Add an extraction solvent (e.g., 150 mL of acetone) and shake or blend for a specified period (e.g., 1 hour).
-
Filter the extract.
3. Liquid-Liquid Partitioning:
-
Transfer the filtered extract to a separatory funnel.
-
Add a volume of water and an immiscible organic solvent (e.g., dichloromethane).
-
Add a salt solution (e.g., 4% sodium chloride) to aid in phase separation.
-
Shake the separatory funnel vigorously for a few minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Collect the organic layer containing the chlorfenapyr.
-
Repeat the partitioning step with fresh organic solvent to ensure complete extraction.
4. Drying and Concentration:
-
Combine the organic extracts and dry them by passing through a bed of anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
5. Cleanup (Optional but Recommended):
-
The concentrated extract can be further cleaned up using column chromatography (e.g., with a silica gel or Florisil column) to remove remaining matrix interferences.
6. Final Preparation:
-
The cleaned and concentrated extract is then reconstituted in a suitable solvent for instrumental analysis.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for chlorfenapyr analysis.
Data Presentation
The following tables summarize the quantitative data for chlorfenapyr analysis in various vegetables using different sample preparation techniques.
Table 1: Performance of QuEChERS Method for Chlorfenapyr Analysis in Vegetables
| Vegetable Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Napa Cabbage | 0.5 - 5 | 99 - 116 | ≤ 9 | ≤ 1 | |
| Cabbage, Leek, Asparagus, Chive | 0.01 - 1 | 84 - 110 | 1.6 - 8.9 (intraday) | 0.01 | |
| Squash and Okra | 0.01 - 1 | 84 - 110 | 1.6 - 8.9 (intraday) | 0.01 | |
| Various Vegetables | 0.01, 0.1, 10 | 76.6 - 105.3 | 1.5 - 11.1 | 0.01 |
Table 2: Performance of Solid-Phase Extraction (SPE) Method for Chlorfenapyr Analysis in Vegetables
| Vegetable Matrix | Spiking Level (ppm) | Recovery (%) | Analytical Method | Limit of Quantification (LOQ, ppm) | Reference |
| Tomatoes | Not Specified | Not Specified | GC/ECD | 0.05 | |
| Basil/Chive | Not Specified | Not Specified | LC/MS/MS | 0.050 | |
| Cucumber | Not Specified | 52 - 82 | GC-ECD | Not Specified | |
| Tomato | Not Specified | 52 - 82 | GC-ECD | Not Specified |
Table 3: Performance of Liquid-Liquid Extraction (LLE) with Column Cleanup for Chlorfenapyr Analysis in Vegetables
| Vegetable Matrix | Mean Accuracy (%) | Precision (Repeatability, RSD, %) | Minimum Detectable Concentration (mg/kg) | Reference |
| Cabbage | 90.6 | 1.7 - 11.8 | 0.0162 |
The choice of sample preparation technique for chlorfenapyr analysis in vegetables depends on various factors, including the laboratory's throughput requirements, the complexity of the vegetable matrix, and the desired level of cleanup. The QuEChERS method offers a fast, simple, and effective approach for a wide range of vegetables. SPE provides a higher degree of cleanup, which can be beneficial for reducing matrix effects in sensitive analytical instruments. LLE, while more traditional, remains a viable option, particularly when combined with an effective cleanup step like column chromatography. The validation data presented demonstrates that with proper optimization, all three methods can achieve satisfactory accuracy and precision for the determination of chlorfenapyr residues in vegetables.
References
- 1. Food Science and Preservation [ekosfop.or.kr]
- 2. ikm.org.my [ikm.org.my]
- 3. (PDF) An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV (2018) | Ahmed Gotah | 3 Citations [scispace.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Note: High-Throughput Analysis of Pesticide Residues in Fruits and Vegetables using a QuEChERS Protocol with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone for the multi-residue analysis of pesticides in food matrices.[1][2][3][4][5] This application note provides a detailed protocol for the extraction of a wide range of pesticides from fruits and vegetables using the QuEChERS methodology, incorporating deuterated internal standards to enhance accuracy and precision, especially when coupled with mass spectrometry (MS) detection. The use of isotopically labeled internal standards is critical for compensating for matrix effects and variations during sample preparation and analysis, leading to more reliable quantitative results. This protocol is intended for researchers and scientists in food safety, environmental analysis, and related fields.
Principle
The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. A homogenized sample is first extracted with acetonitrile, and then partitioning is induced by the addition of salts. An aliquot of the resulting organic layer is then subjected to a dSPE cleanup step to remove interfering matrix components such as sugars, fatty acids, and pigments. The addition of a deuterated internal standard at the beginning of the procedure allows for the correction of analyte losses during sample preparation and compensates for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Experimental Workflow
Caption: QuEChERS experimental workflow with deuterated internal standard.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and target analytes.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium citrate sesquihydrate. Pre-weighed salt packets are commercially available.
-
dSPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB). Pre-packed dSPE tubes are commercially available for various matrices.
-
Internal Standards: Deuterated pesticide standards (e.g., from Cambridge Isotope Laboratories, Toronto Research Chemicals, or other certified reference material suppliers). Prepare a stock solution of the deuterated internal standard mix in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Equipment: Homogenizer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, and a multi-tube vortexer.
2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, it may be necessary to add a specific amount of deionized water before homogenization.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the deuterated internal standard working solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
First Shaking: Cap the tube and shake it vigorously for 1 minute using a vortex mixer.
-
Salt Addition: Add the appropriate QuEChERS extraction salt mixture. For the AOAC 2007.01 method, this is typically 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate. For the EN 15662 method, a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate is common.
-
Second Shaking: Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer an aliquot (e.g., 1 or 6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL dSPE cleanup tube, respectively. The composition of the dSPE tube will depend on the sample matrix.
-
General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA per mL of extract.
-
Samples with Fats and Waxes: Add 50 mg of C18 per mL of extract.
-
Pigmented Samples (e.g., spinach, bell peppers): Add 7.5-50 mg of GCB per mL of extract. Note that GCB can retain planar pesticides.
-
-
Third Shaking: Cap the dSPE tube and shake it vigorously for 30 seconds.
-
Second Centrifugation: Centrifuge the dSPE tube for 5 minutes at a high speed (e.g., ≥10,000 rpm).
-
Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent if necessary.
Data Presentation
The following tables summarize the quantitative data for a selection of pesticides using the QuEChERS method with deuterated internal standards. The data is compiled from various sources and represents typical performance characteristics.
Table 1: Selected Deuterated Internal Standards for Multi-Residue Pesticide Analysis
| Pesticide Class | Analyte | Deuterated Internal Standard |
| Organophosphates | Malathion | Malathion-d10 |
| Chlorpyrifos | Chlorpyrifos-d10 | |
| Diazinon | Diazinon-d10 | |
| Carbamates | Carbofuran | Carbofuran-d3 |
| Methomyl | Methomyl-d3 | |
| Pyrethroids | Cypermethrin | Cypermethrin-d6 |
| Permethrin | Permethrin-d6 | |
| Neonicotinoids | Imidacloprid | Imidacloprid-d4 |
| Thiamethoxam | Thiamethoxam-d4 | |
| Triazoles | Tebuconazole | Tebuconazole-d6 |
| Myclobutanil | Myclobutanil-d4 | |
| Other | Atrazine | Atrazine-d5 |
| Metalaxyl | Metalaxyl-d6 |
Table 2: Quantitative Performance Data for Selected Pesticides in Fruit and Vegetable Matrices
| Analyte | Deuterated Internal Standard | Matrix | Recovery (%) | Linearity (r²) | LOQ (µg/kg) |
| Chlorpyrifos | Chlorpyrifos-d10 | Apple | 95 ± 8 | >0.995 | 1 |
| Imidacloprid | Imidacloprid-d4 | Tomato | 98 ± 7 | >0.998 | 0.5 |
| Carbofuran | Carbofuran-d3 | Lettuce | 92 ± 11 | >0.992 | 2 |
| Tebuconazole | Tebuconazole-d6 | Grape | 102 ± 6 | >0.997 | 1 |
| Atrazine | Atrazine-d5 | Orange | 89 ± 12 | >0.990 | 5 |
| Malathion | Malathion-d10 | Strawberry | 97 ± 9 | >0.996 | 1 |
| Cypermethrin | Cypermethrin-d6 | Bell Pepper | 91 ± 13 | >0.991 | 5 |
| Methomyl | Methomyl-d3 | Spinach | 88 ± 14 | >0.990 | 10 |
| Metalaxyl | Metalaxyl-d6 | Cucumber | 105 ± 5 | >0.998 | 0.5 |
Recovery data is typically generated at spiking levels of 10-100 µg/kg. Linearity is typically assessed over a range of 1-500 µg/kg. The Limit of Quantification (LOQ) is the lowest validated spike level with acceptable recovery and precision.
Conclusion
The QuEChERS protocol, when combined with the use of deuterated internal standards, provides a robust and reliable method for the quantitative analysis of multi-residue pesticides in a variety of fruit and vegetable matrices. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories seeking to implement or optimize their pesticide residue testing workflows. The use of isotopically labeled standards is highly recommended to ensure the highest quality data, particularly when dealing with complex matrices and low detection limits.
References
Determining Chlorfenapyr Residues in Cannabis Using an Isotope Dilution Method with Chlorfenapyr-d7
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Chlorfenapyr residues in complex cannabis matrices. By employing a robust sample preparation technique and the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this protocol ensures high accuracy and precision. The use of an isotopically labeled internal standard, Chlorfenapyr-d7, is a key component of this method, effectively compensating for matrix effects and variations in extraction recovery. This approach is designed for researchers, analytical scientists, and professionals in the drug development and cannabis testing industries.
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide that may be used in cannabis cultivation to control pests. Due to potential health risks associated with pesticide residues in consumer products, regulatory bodies have established stringent maximum residue limits (MRLs) for pesticides in cannabis.[1][2] The complex nature of the cannabis matrix, rich in cannabinoids, terpenes, and other endogenous compounds, presents a significant analytical challenge, often leading to matrix-induced signal suppression or enhancement in mass spectrometry.[3][4][5]
Isotope dilution mass spectrometry is a highly reliable analytical technique that overcomes these challenges. By spiking the sample with a known amount of an isotopically labeled analog of the target analyte (in this case, this compound), the ratio of the native analyte to the labeled standard can be measured. This ratio remains constant throughout the sample preparation and analysis process, leading to more accurate and precise quantification.
This application note details a validated method for the determination of Chlorfenapyr in cannabis flower using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis with this compound as an internal standard.
Experimental Protocol
This protocol is intended for trained analytical chemists. Adherence to all laboratory safety protocols is mandatory.
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards: Chlorfenapyr analytical standard, this compound internal standard.
-
Salts and Sorbents: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate (or equivalent QuEChERS extraction salts), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Cannabis Matrix: Homogenized cannabis flower (blank matrix required for calibration standards).
-
Equipment: Analytical balance, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), Autosampler vials, LC-MS/MS system.
Standard Preparation
Internal Standard Stock Solution (IS Stock): Prepare a 1 µg/mL stock solution of this compound in acetonitrile.
Chlorfenapyr Stock Solution: Prepare a 100 µg/mL stock solution of Chlorfenapyr in acetonitrile.
Calibration Standards: Prepare matrix-matched calibration standards by spiking known concentrations of the Chlorfenapyr stock solution into blank cannabis extract. The concentration range should encompass the expected levels of Chlorfenapyr in samples and the regulatory action limits. A typical range would be 10 to 500 ng/g. Each calibration standard and sample should be spiked with the IS Stock to a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 1.0 g of homogenized cannabis flower into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL of water to the sample and vortex for 30 seconds. Allow the sample to hydrate for 15 minutes.
-
Spiking: Add a known volume of the this compound internal standard solution.
-
Extraction: Add 5 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 3 g MgSO4 and 0.75 g sodium acetate). Cap the tube tightly and vortex vigorously for 30 minutes.
-
Centrifugation: Centrifuge the tube at ≥ 7000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer the supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 1 minute and centrifuge.
-
Dilution and Filtration: The cleaned extract can be diluted (e.g., five to ten-fold) with an appropriate solvent mixture to minimize matrix effects. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Chlorfenapyr from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3.0 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorfenapyr | 348.8 | 81.1 | Optimized for instrument |
| This compound | 355.8 | 81.1 | Optimized for instrument |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of Chlorfenapyr in cannabis.
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.0078 µg/g |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70 - 120% |
| Precision (%RSD) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for Chlorfenapyr analysis in cannabis.
Conclusion
This application note provides a comprehensive and robust protocol for the determination of Chlorfenapyr residues in cannabis flower. The use of a QuEChERS-based sample preparation method combined with LC-MS/MS analysis and an isotopically labeled internal standard (this compound) ensures high-quality data that is both accurate and precise. This method is suitable for routine testing in regulatory compliance and quality control laboratories, helping to ensure the safety of cannabis products for consumers. The detailed protocol and workflows provided herein should enable straightforward implementation by trained analysts.
References
Application Note: Protocol for Creating Calibration Curves with Chlorfenapyr-d7
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide.[1] Accurate quantification of Chlorfenapyr in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard, such as Chlorfenapyr-d7, is a widely accepted practice in analytical chemistry, particularly in mass spectrometry-based methods, to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for creating calibration curves for the quantification of Chlorfenapyr using this compound as an internal standard, primarily targeting researchers, scientists, and professionals in drug development and pesticide analysis.
Experimental Protocols
This protocol outlines the preparation of calibration standards for the analysis of Chlorfenapyr using this compound as an internal standard. The method is suitable for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Chlorfenapyr analytical standard
-
This compound analytical standard (internal standard, IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Volumetric flasks (amber)
-
Pipettes and tips
-
Autosampler vials (amber)
Preparation of Stock Solutions
-
Chlorfenapyr Primary Stock Solution (100 µg/mL): Accurately weigh a known amount of Chlorfenapyr analytical standard and dissolve it in acetonitrile in an amber volumetric flask to achieve a final concentration of 100 µg/mL. It is recommended to use positive displacement pipettors for accuracy with organic solvents. Store this solution in a subzero freezer when not in use.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in acetonitrile in the same manner as the Chlorfenapyr stock solution.
-
Chlorfenapyr Working Solution (WS) (10 µg/mL): Dilute the Chlorfenapyr primary stock solution with acetonitrile to prepare a working solution of 10 µg/mL.
-
This compound Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a working solution of 1 µg/mL.
Preparation of Calibration Curve Standards
Calibration curves can be prepared in a pure solvent or in a blank matrix extract to account for matrix effects.[2] The following protocol describes the preparation of a seven-level calibration curve in solvent.
-
Serial Dilutions: Perform serial dilutions of the Chlorfenapyr working solution (10 µg/mL) with acetonitrile to prepare a series of calibration standards. A suggested concentration range for the calibration curve is 0.001 to 0.5 µg/mL (or 1 to 500 ng/mL).
-
Addition of Internal Standard: To each calibration standard and the blank, add a constant volume of the this compound internal standard working solution (1 µg/mL) to achieve a final constant concentration of the internal standard in all vials. For example, add 10 µL of the 1 µg/mL IS working solution to 990 µL of each calibration standard.
-
Final Concentrations: This will result in calibration standards with varying concentrations of Chlorfenapyr and a constant concentration of this compound.
Data Presentation
The quantitative data for the calibration curve should be summarized in a table. The table should include the concentration of the analyte (Chlorfenapyr) and the corresponding peak area ratio of the analyte to the internal standard (this compound).
| Calibration Level | Chlorfenapyr Concentration (ng/mL) | Chlorfenapyr Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 150000 | 0.000 |
| Level 1 | 1 | 3000 | 152000 | 0.020 |
| Level 2 | 5 | 14500 | 149000 | 0.097 |
| Level 3 | 10 | 31000 | 151000 | 0.205 |
| Level 4 | 50 | 155000 | 153000 | 1.013 |
| Level 5 | 100 | 320000 | 148000 | 2.162 |
| Level 6 | 250 | 780000 | 150000 | 5.200 |
| Level 7 | 500 | 1550000 | 149000 | 10.403 |
LC-MS/MS Analysis
The prepared calibration standards are then analyzed using a validated LC-MS/MS method. The peak areas of Chlorfenapyr and this compound are recorded. A calibration curve is constructed by plotting the peak area ratio of Chlorfenapyr to this compound against the concentration of Chlorfenapyr. A linear regression analysis is typically used to fit the data, and the resulting equation is used to calculate the concentration of Chlorfenapyr in unknown samples.
Mandatory Visualization
References
Application Note: High-Sensitivity Triple Quadrupole MRM Method for the Analysis of Chlorfenapyr-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Chlorfenapyr-d7 using a triple quadrupole mass spectrometer (MS) coupled with liquid chromatography (LC). This compound is a deuterated internal standard crucial for the accurate quantification of the insecticide/miticide Chlorfenapyr in various matrices. This document outlines the optimized Multiple Reaction Monitoring (MRM) transitions and associated parameters, along with a comprehensive experimental protocol for sample preparation, LC separation, and MS detection. The provided methodologies are intended to guide researchers in developing and validating robust analytical methods for Chlorfenapyr and its deuterated analog.
Introduction
Chlorfenapyr is a broad-spectrum pro-insecticide that belongs to the pyrrole class of compounds. Its quantification in environmental and biological samples is essential for safety and regulatory purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2] This application note details the key parameters for the analysis of this compound on a triple quadrupole mass spectrometer.
Predicted MRM Transitions and Parameters for this compound
The chemical formula for this compound is C15D7H4BrClF3N2O, with the seven deuterium atoms located on the ethoxymethyl group. Based on the known fragmentation of Chlorfenapyr, the following MRM transitions are predicted for this compound. The precursor ions in both positive and negative ionization modes are considered.
Table 1: Predicted MRM Transitions for this compound
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) - Suggested |
| ESI+ | 416.0 | 349.0 | [M+H - C2D5OH]+ | 20-30 |
| ESI+ | 416.0 | 271.0 | [C13H5BrClF3N]+ | 35-45 |
| ESI+ | 433.0 ([M+NH4]+) | 416.0 | [M+NH4 - NH3]+ | 10-20 |
| ESI+ | 433.0 ([M+NH4]+) | 66.0 | [C2D5O]+ | 15-25 |
| ESI- | 414.0 | 347.0 | [M-H - C2D5OH]- | 20-30 |
| ESI- | 414.0 | 81.0 | [Br]- | 40-50 |
Collision energies are suggested starting points and should be optimized for the specific instrument used.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific matrices and instrumentation.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various sample matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO4.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Triple Quadrupole Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (switching) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a comprehensive starting point for the development of a sensitive and robust method for the quantification of this compound using triple quadrupole mass spectrometry. The predicted MRM transitions serve as a strong foundation for method optimization. The detailed experimental protocol for sample preparation, liquid chromatography, and mass spectrometry settings will enable researchers to efficiently implement and validate this analytical method for their specific research and drug development needs.
References
Application Note: Solid-Phase Extraction (SPE) Cleanup for the Determination of Chlorfenapyr in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide that belongs to the pyrrole class of compounds. Its widespread use in agriculture can lead to the contamination of water sources, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[1][2][3] This application note provides a detailed protocol for the extraction and cleanup of Chlorfenapyr from water samples using SPE, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
The selection of the SPE sorbent is a critical parameter that influences the recovery of the target analyte. Polymeric sorbents and C18-bonded silica are commonly employed for the extraction of pesticides from aqueous matrices.[4][5] The following table summarizes the performance of different SPE methods for the analysis of Chlorfenapyr and other pesticides in water samples.
| Sorbent Type | Analyte(s) | Sample Matrix | Recovery (%) | LOD/LOQ | Analytical Technique | Reference |
| Multi-walled Carbon Nanotubes | Chlorfenapyr, Fenpyroximate, Fipronil, Flusilazole | Reservoir and Seawater | 92.2 - 105.9 | LOD: 8 - 19 ng/L | HPLC | |
| C18 and HLB | 67 Pesticides | Water | > 65 - 68 | - | GC-MS | |
| Bond Elut PPL and Oasis HLB | 30 Pesticides | Water | > 60 | LOQ: 6 - 100 ng/L | LC-MS/MS | |
| C18 | 6 Pesticides | Water | 80 - 120 | - | GC-ECD/NPD | |
| Polymeric and Silica-based | 65 Pesticides | Surface Water | 70 - 120 | - | LC-MS/MS |
Experimental Protocols
This section details the methodology for the SPE cleanup of Chlorfenapyr in water samples. The protocol is based on established methods for pesticide analysis in aqueous samples.
Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 6 mL) or a polymeric sorbent such as Oasis HLB (200 mg, 6 mL).
-
Solvents: HPLC grade methanol, acetonitrile, ethyl acetate, dichloromethane, and reagent-grade water.
-
Reagents: Sodium chloride (for salting out, optional), anhydrous sodium sulfate.
-
Apparatus: SPE vacuum manifold, vacuum pump, sample collection vials, rotary evaporator or nitrogen evaporator.
Sample Preparation
-
Collect water samples in clean amber glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
For certain applications, the addition of a salt like sodium chloride to the water sample can enhance the extraction efficiency.
SPE Procedure
The following is a generalized SPE protocol. Optimization may be required depending on the specific water matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of reagent-grade water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of reagent-grade water to remove any co-extracted polar impurities.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Chlorfenapyr from the cartridge using 5-10 mL of a suitable organic solvent or solvent mixture. Common elution solvents include ethyl acetate, acetonitrile, or a mixture of dichloromethane and methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for HPLC).
-
Analytical Finish
The extracted and cleaned-up sample is now ready for instrumental analysis. The determination of Chlorfenapyr is typically performed using HPLC with a UV or mass spectrometry (MS) detector, or by GC with an electron capture detector (ECD) or MS.
Mandatory Visualization
The following diagram illustrates the workflow for the solid-phase extraction cleanup of Chlorfenapyr from water samples.
Caption: Solid-Phase Extraction (SPE) Workflow for Chlorfenapyr Analysis.
References
- 1. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 5. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Chlorfenapyr in Plasma and Tissue using a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of chlorfenapyr in biological matrices, specifically plasma and tissue, using a stable isotope-labeled internal standard. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement, crucial for toxicokinetic, metabolic, and forensic studies. The protocol covers sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and drug development professionals.
Introduction
Chlorfenapyr is a pro-insecticide belonging to the pyrrole class of compounds. Upon entering a biological system, it is metabolically activated to its primary metabolite, tralopyril.[1] Tralopyril acts by uncoupling oxidative phosphorylation in the mitochondria, which disrupts the production of ATP and leads to cellular death.[1] Given its mechanism of action and potential for toxicity, sensitive and reliable methods for the quantification of chlorfenapyr and its active metabolite in biological samples are essential for assessing exposure, understanding its toxicokinetics, and for forensic investigations.[1]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. This application note details a robust LC-MS/MS method for the determination of chlorfenapyr in plasma and tissue, incorporating the use of a labeled analogue as an internal standard.
Experimental Protocols
Materials and Reagents
-
Chlorfenapyr analytical standard
-
Chlorfenapyr stable isotope-labeled internal standard (e.g., Chlorfenapyr-d4) or a suitable analogue (e.g., warfarin-D5)
-
Tralopyril analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
96-well collection plates
-
Microcentrifuge tubes
Sample Preparation
2.1. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.2. Tissue Sample Preparation (Homogenization and SPE)
-
Weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube.
-
Add 500 µL of water and 10 µL of the internal standard working solution.
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Add 1 mL of acetonitrile to the homogenate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid and 2 mM ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid and 2 mM ammonium formate in methanol
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 60% B
-
3.5-8.0 min: 60% to 95% B
-
8.0-8.5 min: 95% to 100% B
-
8.5-12.5 min: 100% B
-
12.5-13.0 min: 100% to 5% B
-
13.0-18.0 min: 5% B
-
3.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350 °C
-
Ion Source Temperature: 150 °C
-
MRM Transitions:
-
Chlorfenapyr: Precursor ion → Product ion (specific m/z values to be optimized)
-
Tralopyril: Precursor ion → Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized)
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published literature.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Chlorfenapyr | Blood | 1 - 1000 | >0.99 | 0.3 | 1.0 |
| Tralopyril | Blood | 1 - 1000 | >0.99 | 0.3 | 1.0 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Chlorfenapyr | Blood | 5 | 98.5 | 5.2 | 7.8 |
| 50 | 101.2 | 4.1 | 6.5 | ||
| 500 | 99.8 | 3.8 | 5.9 | ||
| Tralopyril | Blood | 5 | 97.9 | 6.1 | 8.2 |
| 50 | 100.5 | 4.5 | 7.1 | ||
| 500 | 100.1 | 4.2 | 6.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Chlorfenapyr | Blood | 5 | 91.4 | 93.4 |
| 50 | 95.2 | 98.7 | ||
| 500 | 98.4 | 103.9 | ||
| Tralopyril | Blood | 5 | 93.9 | 97.6 |
| 50 | 96.1 | 101.3 | ||
| 500 | 97.1 | 105.1 |
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Chlorfenapyr
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlorfenapyr, a widely used pro-insecticide and pro-acaricide.[1][2] The developed method is suitable for researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and agricultural science. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, presented in a clear and concise format for easy implementation.
Introduction
Chlorfenapyr, chemically known as 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is a member of the pyrrole class of pesticides.[2][3] Its mode of action involves the disruption of adenosine triphosphate (ATP) production in mitochondria, leading to cellular death in target pests.[1] Due to its extensive use in agriculture and public health, a reliable and validated analytical method for the quantification of Chlorfenapyr residues is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose due to its sensitivity, specificity, and robustness. This application note presents a detailed, optimized HPLC method for the determination of Chlorfenapyr.
Physicochemical Properties of Chlorfenapyr
A thorough understanding of the physicochemical properties of Chlorfenapyr is fundamental for developing an effective HPLC method. These properties influence its solubility, polarity, and chromatographic behavior.
| Property | Value | Reference |
| Chemical Formula | C15H11BrClF3N2O | |
| Molecular Weight | 407.62 g/mol | |
| Appearance | Off-white to light brown powder | |
| Melting Point | 100-101 °C | |
| Solubility in Water | 0.12 - 0.14 mg/L at 25 °C | |
| log Kow (Octanol-Water Partition Coefficient) | 4.83 | |
| pKa | No ionizable groups |
The high log Kow value indicates that Chlorfenapyr is a non-polar compound, making it well-suited for reversed-phase HPLC. Its low water solubility necessitates the use of organic solvents for sample extraction and mobile phase preparation.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation and quantification. The workflow diagram below illustrates the key stages involved in the method development for Chlorfenapyr analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Chlorfenapyr-d7
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Chlorfenapyr-d7 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during sample preparation?
A1: this compound, a deuterated analog of Chlorfenapyr, is a pro-insecticide characterized by its high hydrophobicity (LogP ≈ 4.83) and low water solubility.[1][2] It is a white, powdery solid that is soluble in organic solvents like acetonitrile, methanol, and chloroform.[3][4] Its stability can be affected by factors such as pH, temperature, and light exposure.[5] Being a halogenated pyrrole, it is relatively stable but can be susceptible to degradation under harsh conditions.
Q2: Why is the recovery of my this compound internal standard consistently low?
A2: Consistently low recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. These can include:
-
Suboptimal Extraction: The high hydrophobicity of this compound may lead to incomplete extraction from the sample matrix if the solvent system is not sufficiently nonpolar.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery.
-
Adsorption: Due to its hydrophobicity, this compound can adsorb to container surfaces, pipette tips, and filter membranes, especially if they are made of glass or certain plastics.
-
Degradation: Although generally stable, degradation can occur due to extreme pH, high temperatures, or prolonged exposure to light during sample processing.
-
Incomplete Elution during Solid-Phase Extraction (SPE): If the elution solvent in an SPE protocol is not strong enough, the highly retained this compound may not be fully recovered from the sorbent.
Q3: Can the QuEChERS method be optimized to improve this compound recovery?
A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be optimized for better recovery of hydrophobic compounds like this compound. Key optimization points include:
-
Solvent Choice: Acetonitrile is a common and effective extraction solvent for Chlorfenapyr.
-
Salt Composition: The type and amount of salts used (e.g., magnesium sulfate, sodium chloride) influence the partitioning of the analyte into the organic phase. Adjusting these can improve recovery.
-
Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical. For fatty matrices, sorbents like C18 or graphitized carbon black (GCB) can help remove interfering lipids, but care must be taken as they can also retain hydrophobic analytes like this compound.
Q4: How do matrix effects specifically impact a deuterated internal standard like this compound?
A4: Ideally, a deuterated internal standard co-elutes with its non-deuterated counterpart and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, differential matrix effects can occur where the analyte and internal standard are not affected equally. This can be due to slight chromatographic shifts between the two compounds, leading them to elute into regions with varying degrees of matrix interference.
Troubleshooting Guides
Below are troubleshooting guides for common sample preparation techniques where poor recovery of this compound may be observed.
Issue 1: Low Recovery after QuEChERS Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Verify Solvent: Ensure you are using a solvent appropriate for a nonpolar compound like this compound (e.g., acetonitrile). 2. Increase Shaking Time/Intensity: Ensure vigorous and adequate shaking to facilitate partitioning into the organic solvent. 3. Sample-to-Solvent Ratio: Optimize the ratio to ensure sufficient solvent volume for effective extraction. |
| Analyte Loss during Cleanup | 1. Evaluate d-SPE Sorbent: If using C18 or GCB in your d-SPE cleanup, this compound may be retained. Reduce the amount of sorbent or switch to a less retentive one like PSA (Primary Secondary Amine). 2. Matrix-Matched Standards: Prepare standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for any losses. |
| pH Effects | 1. Buffer the Extraction: The use of citrate or acetate buffers in the QuEChERS salts can help maintain a stable pH and prevent potential degradation of pH-sensitive compounds. |
Issue 2: Low Recovery after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent | 1. Select a Nonpolar Sorbent: For a hydrophobic compound like this compound, a reversed-phase sorbent such as C18 is appropriate. 2. Consider Polymer-Based Sorbents: These can offer higher capacity and retention for nonpolar compounds. |
| Breakthrough during Loading | 1. Check the Flow Rate: A flow rate that is too high may not allow for adequate interaction between this compound and the sorbent. Aim for a slow, consistent flow. 2. Analyze the Flow-Through: Collect and analyze the fraction that passes through the cartridge during sample loading to see if the internal standard is being lost at this stage. |
| Loss during Washing | 1. Optimize Wash Solvent: The wash solvent may be too strong, prematurely eluting the this compound. Decrease the percentage of organic solvent in the wash step. 2. Analyze the Wash Eluate: Collect and analyze the wash fraction to quantify any loss of the internal standard. |
| Incomplete Elution | 1. Increase Elution Solvent Strength: Use a stronger, less polar solvent to ensure complete elution from the C18 sorbent (e.g., increase the proportion of acetonitrile or methanol in the elution solvent). 2. Increase Elution Volume: Use a larger volume of the elution solvent in multiple smaller aliquots to improve recovery. 3. Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve the desorption of the analyte. |
Data Presentation
The following table summarizes recovery data for Chlorfenapyr (the non-deuterated parent compound) under various experimental conditions. This data can serve as a useful proxy for troubleshooting the recovery of this compound, as their chemical behaviors are very similar.
| Matrix | Preparation Method | Extraction Solvent | Cleanup Sorbent | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Cabbage | QuEChERS | Acetonitrile | PSA + C18 | 92.1 - 100.2 | 2.6 - 6.3 | |
| Apple | QuEChERS | Acetonitrile | PSA + C18 | 92.1 - 100.2 | 2.6 - 6.3 | |
| Wheat | QuEChERS | Acetonitrile | PSA + C18 | 84.1 - 100.6 | 3.3 - 6.7 | |
| Peanut | QuEChERS | Acetonitrile | PSA + C18 | 84.1 - 100.6 | 3.3 - 6.7 | |
| Tea | QuEChERS | Acetonitrile | PSA + C18 + GCB | 98.9 - 101.2 | 2.6 - 6.2 | |
| Napa Cabbage | QuEChERS | Acetonitrile | d-SPE | 99 - 116 (Intraday) | < 9 | |
| Napa Cabbage | QuEChERS | Acetonitrile | d-SPE | 101 - 112 (Interday) | < 9 |
Experimental Protocols
Protocol 1: Optimized QuEChERS Method for this compound
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Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for fatty matrices, consider a small amount of C18, e.g., 25-50 mg).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at ≥ 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS analysis.
-
Protocol 2: Optimized Solid-Phase Extraction (SPE) for this compound
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Dilute the sample extract (previously extracted with a water-miscible solvent) with water to a final organic content of <10%.
-
Spike with the this compound internal standard.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
Elution:
-
Elute the this compound with 5 mL of acetonitrile or methanol. Consider a two-step elution with 2.5 mL each time, allowing the solvent to soak for a few minutes in the first step.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for your chromatographic analysis (e.g., methanol or acetonitrile).
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
How to address matrix effects in Chlorfenapyr quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of Chlorfenapyr.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant issue in Chlorfenapyr analysis?
A: The matrix effect is the alteration of an analyte's signal (in this case, Chlorfenapyr) due to the presence of other co-eluting components in the sample matrix.[1][2] These components, which can include proteins, lipids, salts, and pigments, can interfere with the ionization process in the mass spectrometer source.[1] This interference can lead to either signal suppression (a weaker signal) or signal enhancement (a stronger signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Because Chlorfenapyr is often analyzed in complex matrices like crops, food products, and biological samples, matrix effects are a major concern for reliable quantification.
Q2: How can I determine if my Chlorfenapyr analysis is being affected by matrix effects?
A: You can quantify the matrix effect (ME) by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract (post-extraction). A value close to 100% (or 1.0) indicates a negligible matrix effect, while values below this suggest signal suppression, and values above it indicate signal enhancement. Generally, a matrix effect is considered negligible if it falls within the 90-110% range.
Q3: What are the primary strategies to address matrix effects in Chlorfenapyr quantification?
A: There are two main approaches to combat matrix effects:
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Sample Preparation and Cleanup: These techniques aim to remove or reduce the concentration of interfering matrix components before analysis. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
-
Compensation and Correction: These strategies aim to correct for the matrix effect rather than eliminate it. The most common methods are using matrix-matched calibration curves or incorporating a stable isotope-labeled internal standard (SIL-IS).
Q4: When should I use a matrix-matched calibration curve instead of a simple solvent-based curve?
A: A solvent-based calibration curve is only suitable when matrix effects are proven to be negligible. If you observe significant signal suppression or enhancement, a matrix-matched calibration is highly recommended. This technique involves preparing your calibration standards in a blank matrix extract that is free of Chlorfenapyr. By doing so, both the standards and the samples experience the same matrix effects, allowing for effective compensation and more accurate quantification.
Q5: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and is it the best solution for Chlorfenapyr analysis?
A: A SIL-IS is a version of the analyte (Chlorfenapyr) where one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte. They co-elute with Chlorfenapyr and are affected by matrix effects in the same way, providing the most reliable correction for signal variations. While highly effective, the use of a SIL-IS can be limited by its availability and cost. If a specific SIL-IS for Chlorfenapyr is not available, a well-validated matrix-matched calibration is a strong alternative.
Troubleshooting Guides
Problem: I am observing significant signal suppression or enhancement for Chlorfenapyr.
This is a classic sign of matrix effects. The following workflow can help you identify and mitigate the issue.
Solution 1: Optimize Sample Cleanup with QuEChERS
For many matrices, the QuEChERS method is effective for extracting Chlorfenapyr while minimizing interferences. The key is selecting the correct dispersive solid-phase extraction (d-SPE) sorbents for your specific matrix.
| Matrix Type | Common Interferences | Recommended d-SPE Sorbents | Reference |
| Fruits & Vegetables | Sugars, fatty acids, organic acids | PSA + C18 + MgSO₄ | |
| Grains & Oils | Fats, non-polar compounds | C18 + PSA + MgSO₄ | |
| Tea, Cabbage (High Pigment) | Pigments (chlorophyll), sterols, fatty acids | PSA + C18 + GCB* + MgSO₄ | |
| High Fat (e.g., Avocado) | Lipids | C18 + PSA + MgSO₄ | |
| *Note: Graphitized Carbon Black (GCB) is excellent for removing pigments but should be used with caution, as it can sometimes adsorb planar pesticides. Always validate recovery. |
Solution 2: Implement Matrix-Matched Calibration
If optimizing cleanup is insufficient or impractical, switching to a matrix-matched calibration is the most common and effective solution. This involves preparing your calibration standards in a blank matrix extract to ensure interferences affect the standards and samples equally.
Problem: My Chlorfenapyr recovery is low or inconsistent across samples.
Poor recovery can be caused by inefficient extraction, analyte loss during cleanup, or uncorrected matrix effects.
Solution: Refine the QuEChERS Protocol
The QuEChERS method is a robust starting point for achieving good recovery. The workflow below illustrates the typical steps. Ensure each step is performed consistently.
By applying an optimized QuEChERS protocol, consistent and acceptable recoveries can be achieved across various complex matrices.
| Matrix Type | Spiking Levels (mg kg⁻¹) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Vegetables & Fruits | 0.01, 0.1, 10 | 76.6 - 105.3 | 1.5 - 11.1 | |
| Grains & Oils | 0.01, 0.1, 10 | 85.4 - 110.0 | 2.5 - 6.5 | |
| Tea | 0.01, 0.1, 20 | 83.5 - 101.2 | 1.7 - 6.2 | |
| Napa Cabbage | 0.5, 1, 5 (mg/kg) | 99 - 116 | < 9 |
Experimental Protocols
Protocol 1: How to Calculate Matrix Effect (ME)
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Prepare Standard A: A pure standard solution of Chlorfenapyr in the final solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/kg).
-
Prepare Standard B: Take a blank sample matrix (known to be free of Chlorfenapyr) and perform the complete extraction and cleanup procedure. Spike the final, clean extract with the Chlorfenapyr standard to achieve the same final concentration as Standard A.
-
Analyze: Inject both standards into the LC-MS/MS system and record the peak area for each.
-
Calculate ME: Use the following formula:
-
ME (%) = (Peak Area of Standard B / Peak Area of Standard A) * 100
-
-
Interpret:
-
ME ≈ 100%: Negligible matrix effect.
-
ME < 90%: Signal suppression.
-
ME > 110%: Signal enhancement.
-
Protocol 2: General QuEChERS Sample Preparation
This protocol is adapted from methods used for various crop matrices.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of water and let stand for 30 minutes.
-
Extraction: Add 20 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salts (commonly 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 3-5 minutes.
-
Centrifugation: Centrifuge the tube at ≥3000 xg for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL tube containing the appropriate d-SPE sorbents (see Table 2) and anhydrous MgSO₄.
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge at ≥3000 xg for 5 minutes.
-
Analysis: The resulting supernatant is ready for dilution and/or direct injection into the LC-MS/MS system.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
This protocol outlines how to create a calibration curve that compensates for matrix effects.
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Prepare Blank Matrix Extract: Select a representative sample matrix that is confirmed to be free of Chlorfenapyr. Process this sample using your validated extraction and cleanup method (e.g., Protocol 2). The final, clean supernatant is your "blank matrix extract."
-
Prepare Stock Solution: Create a high-concentration stock solution of Chlorfenapyr in a pure solvent (e.g., acetonitrile).
-
Create Calibration Series: Perform serial dilutions of the stock solution directly into the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 0.001, 0.01, 0.05, 0.1, 0.5 mg L⁻¹).
-
Construct Curve: Analyze the series of matrix-matched standards and construct the calibration curve by plotting the instrument response against the concentration. Use this curve to quantify Chlorfenapyr in your unknown samples.
References
- 1. longdom.org [longdom.org]
- 2. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Chlorfenapyr-d7 Internal Standard Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the internal standard concentration of Chlorfenapyr-d7 for accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound in my analysis?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, Chlorfenapyr) that is added in a known, constant amount to all samples, calibration standards, and quality controls.[1][2] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations.[1][2] By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.
Q2: Why is it crucial to optimize the concentration of this compound?
A2: Optimizing the internal standard concentration is critical for several reasons. An inappropriate concentration can lead to poor data quality, including inaccurate quantification and reduced method sensitivity. If the concentration is too low, the signal may be weak and not reproducible, especially if there are losses during sample preparation.[3] Conversely, if the concentration is too high, it can lead to detector saturation or ion suppression, negatively impacting the analyte's signal. The ideal concentration should provide a stable and reproducible signal that is comparable to the analyte's response across the calibration range.
Q3: What are the typical analytical techniques used for the analysis of Chlorfenapyr?
A3: The most common analytical techniques for Chlorfenapyr and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for detecting low concentrations of pesticides in complex matrices.
Q4: What is a general recommended concentration range for starting the optimization of this compound?
A4: While the optimal concentration is method-dependent, a common starting point for internal standards in pesticide analysis is in the range of 10 to 100 ng/mL. For instance, one study mentions adding an internal standard at a concentration of 0.1 µg/mL (100 ng/mL) to each sample and standard. It is recommended to prepare a stock solution of this compound and then perform serial dilutions to test a range of concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the internal standard into all samples and standards. Use a calibrated pipette. |
| Degradation of the internal standard. | Check the stability of this compound in the sample matrix and solvent. Prepare fresh stock solutions regularly and store them appropriately, for example, at -18°C in airtight glass containers. | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the internal standard response in a neat solution versus a matrix extract. If significant matrix effects are observed, consider further sample cleanup, dilution of the extract, or using a matrix-matched calibration. | |
| Internal Standard Signal is Too Low | Concentration is too close to the Limit of Detection (LOD). | Increase the concentration of the this compound working solution. The signal should be significantly above the background noise to ensure reproducibility. |
| Poor ionization efficiency in the mass spectrometer source. | Optimize the MS source parameters (e.g., temperature, gas flows, voltages) for this compound. | |
| Internal Standard Signal is Too High (Detector Saturation) | Concentration is too high. | Decrease the concentration of the this compound working solution. |
| Internal Standard Peak Tailing or Poor Shape | Chromatographic issues. | Check the analytical column for degradation, ensure mobile phase compatibility, and optimize the gradient elution program. |
| Co-elution with an interfering compound. | Modify the chromatographic method to improve the separation between the internal standard and any interfering peaks. | |
| Increasing Internal Standard Area with Increasing Analyte Concentration | A potential issue with the MS detector, such as the multiplier. | This behavior has been observed in some MS systems. If this occurs, it may be necessary to consult the instrument manufacturer for service or consider alternative detector types if possible. |
| Active sites in the GC inlet liner or MS source. | Perform maintenance on the GC inlet and clean the MS source. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve the desired concentration. Store this stock solution in an airtight container at low temperature (e.g., -20°C).
-
Intermediate Stock Solution (e.g., 1 µg/mL): Prepare an intermediate stock solution by diluting the primary stock solution. For example, pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and fill to the mark with the solvent.
-
Working Solutions: Prepare a series of working solutions with varying concentrations (e.g., 10, 25, 50, 100, 200 ng/mL) by diluting the intermediate stock solution. These working solutions will be used to spike the samples and calibration standards.
Protocol 2: Optimization of Internal Standard Concentration
-
Prepare a Mid-Level Calibration Standard: Prepare a calibration standard of Chlorfenapyr at a concentration that falls in the middle of your expected analytical range.
-
Spike with Different IS Concentrations: Aliquot the mid-level calibration standard into several vials. Spike each vial with a different concentration of the this compound working solution (e.g., 10, 25, 50, 100, 200 ng/mL).
-
Analyze the Samples: Analyze these spiked standards using your established LC-MS/MS or GC-MS/MS method.
-
Evaluate the Results:
-
Peak Area Response: The ideal concentration should yield a robust and reproducible peak area for this compound.
-
Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area. This ratio should be stable and consistent for replicate injections.
-
Linearity: Once an optimal concentration is chosen, it should be used to prepare a full calibration curve. The use of the internal standard should improve the linearity (R²) of the calibration curve compared to external standard calibration.
-
-
Select the Optimal Concentration: Choose the this compound concentration that provides a stable and reproducible signal without causing detector saturation or ion suppression, and that results in the best analytical performance for Chlorfenapyr.
Data Presentation
Table 1: Example Data for Evaluating Internal Standard Concentration
| IS Concentration (ng/mL) | Analyte Peak Area (Mid-Level Standard) | IS Peak Area | Peak Area Ratio (Analyte/IS) | %RSD of IS Peak Area (n=5) |
| 10 | 150,000 | 50,000 | 3.0 | 15% |
| 25 | 152,000 | 125,000 | 1.22 | 8% |
| 50 | 149,000 | 255,000 | 0.58 | 4% |
| 100 | 151,000 | 510,000 | 0.30 | 3% |
| 200 | 148,000 | 1,050,000 | 0.14 | 3% |
Note: This is example data. Actual results will vary based on the instrument and method.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for high variability in internal standard peak area.
References
Technical Support Center: Minimizing Ion Suppression for Chlorfenapyr in Complex Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Chlorfenapyr in complex food matrices.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of Chlorfenapyr, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing significant signal suppression for Chlorfenapyr in my food matrix. What are the primary causes and how can I mitigate this?
A1: Ion suppression in LC-MS/MS analysis is a common challenge, particularly with complex matrices like fruits, vegetables, and processed foods.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][3]
Primary Causes:
-
Co-eluting Matrix Components: Sugars, fatty acids, pigments (e.g., chlorophyll), and other endogenous substances can compete with Chlorfenapyr for ionization.
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High Matrix Concentration: Injecting a concentrated extract increases the likelihood of ion suppression.
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Suboptimal Chromatographic Separation: Poor separation between Chlorfenapyr and matrix components can lead to simultaneous elution and ionization competition.
Solutions:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with an appropriate dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbent is critical and depends on the matrix composition (see Q2).
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the final extract. However, ensure that the Chlorfenapyr concentration remains above the limit of quantification (LOQ).
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for Chlorfenapyr will co-elute and experience similar ionization effects, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Chromatographic Optimization: Adjusting the LC gradient, column chemistry, or flow rate can improve the separation of Chlorfenapyr from matrix interferences.
Q2: Which d-SPE sorbent combination is best for cleaning up Chlorfenapyr extracts from different food matrices?
A2: The choice of d-SPE sorbent is crucial for removing specific matrix components that cause ion suppression. The optimal combination depends on the type of food matrix being analyzed.
-
Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and sugars. It is a common sorbent for general fruit and vegetable matrices.
-
C18 (Octadecyl): Used to remove non-polar interferences, such as fats and waxes. It is particularly useful for high-fat matrices.
-
Graphitized Carbon Black (GCB): Highly effective at removing pigments like chlorophyll and carotenoids, making it suitable for green leafy vegetables and highly colored fruits. Caution: GCB can retain planar pesticides, so its use should be evaluated carefully for potential loss of Chlorfenapyr.
A combination of these sorbents is often used to achieve the best cleanup. For example, a mixture of PSA and C18 is a good starting point for many matrices. For highly pigmented samples, a small amount of GCB can be added.
Q3: My recovery of Chlorfenapyr is low and inconsistent. What are the likely causes and how can I troubleshoot this?
A3: Low and inconsistent recovery can stem from several factors during the sample preparation and analysis process.
Potential Causes:
-
Inefficient Extraction: The initial extraction with acetonitrile may not be sufficient to fully extract Chlorfenapyr from the matrix.
-
Analyte Loss During Cleanup: Chlorfenapyr may be partially retained by the d-SPE sorbents, especially GCB.
-
Degradation of Chlorfenapyr: The pH of the sample extract can influence the stability of some pesticides.
-
Inaccurate Standard Preparation: Errors in the preparation of calibration or spiking standards will lead to inaccurate recovery calculations.
Troubleshooting Steps:
-
Verify Extraction Efficiency: Ensure thorough homogenization of the sample and vigorous shaking during the acetonitrile extraction step.
-
Evaluate d-SPE Sorbents: Test different d-SPE combinations and amounts to find the optimal balance between cleanup and recovery. If using GCB, consider reducing the amount or using a specialized carbon material designed to minimize the loss of planar pesticides.
-
Check pH: For pH-sensitive analytes, buffering the extraction and cleanup steps can improve stability and recovery. The AOAC and EN QuEChERS methods utilize different buffer systems.
-
Confirm Standard Accuracy: Prepare fresh standards and cross-verify their concentrations.
-
Use an Internal Standard: A stable isotope-labeled internal standard for Chlorfenapyr can help differentiate between true recovery issues and variability in the analytical measurement.
Q4: How can I visually assess and pinpoint the regions of ion suppression in my chromatogram?
A4: The post-column infusion technique is an excellent diagnostic tool for visualizing ion suppression. This method involves continuously infusing a standard solution of Chlorfenapyr into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.
Procedure:
-
A blank matrix extract is injected onto the LC system.
-
The resulting chromatogram will show a stable baseline signal from the infused Chlorfenapyr.
-
Any dips or decreases in this baseline indicate regions where co-eluting matrix components are causing ion suppression.
-
By comparing the retention time of Chlorfenapyr in a standard injection with the regions of suppression observed in the post-column infusion experiment, you can determine if your analyte is eluting in a zone of significant ion suppression.
This information can then be used to adjust the chromatographic method to move the Chlorfenapyr peak to a cleaner region of the chromatogram.
Data Presentation
The following table summarizes the effectiveness of different d-SPE sorbent combinations for the cleanup of Chlorfenapyr in various food matrices, based on recovery data from cited literature.
| Food Matrix Category | d-SPE Sorbent Combination | Average Recovery (%) of Chlorfenapyr | Reference |
| Vegetables & Fruits (General) | PSA + C18 | 92.1 - 100.2 | |
| Grains & Oilseeds | PSA + C18 | 84.1 - 100.6 | |
| Tea | PSA + C18 + GCB | 98.9 - 101.2 | |
| Cannabis (as a complex plant matrix) | PSA + Z-Sep+ + Improved GCB (Supel QuE Verde) | Generally better than PSA/C18/GCB |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: QuEChERS Sample Preparation for Chlorfenapyr in Fruits and Vegetables
This protocol is a generalized version based on the widely used QuEChERS method.
1. Sample Homogenization:
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Weigh a representative portion of the fruit or vegetable sample.
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Homogenize the sample to a uniform consistency using a high-speed blender. For samples with low water content, sterile water may need to be added to achieve a paste-like consistency.
2. Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add an appropriate internal standard if used.
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Cap the tube and shake vigorously for 1 minute.
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Add the appropriate QuEChERS extraction salts (e.g., for the AOAC method: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate; for the EN method: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 for general cleanup).
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
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Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Chlorfenapyr
The following are typical starting parameters for LC-MS/MS analysis of Chlorfenapyr. Method optimization is recommended for specific instruments and matrices.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
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Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
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Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute Chlorfenapyr.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ions for Chlorfenapyr should be optimized. A common transition is m/z 407 -> 312.
Protocol 3: GC-MS/MS Analysis of Chlorfenapyr
For certain matrices or as a confirmatory technique, GC-MS/MS can be used.
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) to elute Chlorfenapyr.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
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MRM Transitions: Optimized precursor and product ions for Chlorfenapyr under EI conditions.
Visualizations
The following diagrams illustrate key workflows and logical relationships in minimizing ion suppression for Chlorfenapyr analysis.
Caption: General experimental workflow for Chlorfenapyr analysis in food matrices.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Potential for isotopic exchange in Chlorfenapyr-d7 under analytical conditions
Welcome to the Technical Support Center for Chlorfenapyr-d7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for isotopic exchange of this compound under common analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a process where an isotope in a labeled compound, in this case, deuterium (d) in this compound, is replaced by a more abundant isotope from the surrounding environment, typically hydrogen (protium). This is a concern because if the deuterium atoms on your internal standard are replaced by hydrogen, the mass of the standard will change, leading to inaccurate quantification of your target analyte, chlorfenapyr. The stability of deuterated standards is a known consideration in LC-MS/MS analysis.[1][2]
Q2: Are the deuterium atoms on this compound susceptible to exchange?
A2: The chemical structure of chlorfenapyr includes a pyrrole ring. Protons (and therefore deuterons in a labeled standard) on pyrrole rings can be susceptible to exchange, particularly under acidic or basic conditions, in the presence of protic solvents (like water or methanol), or at elevated temperatures.[3][4] The specific location of the deuterium labels on the this compound molecule is critical to its stability. Labels on the pyrrole ring itself are at a higher risk of exchange compared to those on more stable positions like the aromatic ring or the ethoxymethyl group.
Q3: What analytical conditions are most likely to induce isotopic exchange in this compound?
A3: Several factors during your analytical workflow can increase the risk of isotopic exchange:
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pH: Both acidic and basic conditions can catalyze the exchange of protons on the pyrrole ring. Mobile phases with extreme pH values or sample matrices with high acidity or alkalinity should be used with caution.
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Temperature: Elevated temperatures, such as those used in heated electrospray ionization (ESI) sources or during sample preparation and storage, can accelerate the rate of exchange.
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Solvent Composition: The presence of protic solvents, especially water and methanol, in your mobile phase or sample diluent can provide a source of protons to exchange with the deuterium atoms.
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Ion Source Conditions: High source temperatures and certain ionization techniques that involve proton transfer might contribute to in-source exchange.
Q4: How can I detect if isotopic exchange is occurring with my this compound internal standard?
A4: You may suspect isotopic exchange if you observe the following:
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A decrease in the signal intensity of your this compound mass transition over time.
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The appearance and increase of a signal at the mass transition of a partially deuterated or non-deuterated chlorfenapyr.
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Poor reproducibility of your quality control samples.
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A drift in the calibration curve.
To confirm, you can perform the experiment outlined in the "Experimental Protocol for Assessing Isotopic Stability" section below.
Q5: What can I do to minimize the risk of isotopic exchange?
A5: To mitigate the risk of isotopic exchange:
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Control pH: Whenever possible, maintain your mobile phase and sample diluent at a neutral or near-neutral pH.
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Manage Temperature: Avoid excessive temperatures during sample preparation, storage, and analysis. Use the lowest effective temperature for your heated ESI source.
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Solvent Choice: While often unavoidable, be mindful of the protic solvent content and consider using aprotic solvents where feasible in your sample preparation.
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Storage: Store your this compound stock and working solutions in a stable, non-reactive solvent, protected from light, and at the recommended temperature.
-
Use Freshly Prepared Solutions: Prepare working standards and sample dilutions as close to the time of analysis as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drifting Internal Standard Response | Isotopic exchange of this compound. | 1. Review your mobile phase pH and sample matrix; adjust towards neutral if possible.2. Lower the ion source temperature.3. Perform the isotopic stability experiment detailed below to confirm exchange. |
| Degradation of the internal standard. | 1. Check the expiry date and storage conditions of your standard.2. Prepare fresh stock and working solutions. | |
| Poor Reproducibility of QC Samples | Inconsistent isotopic exchange between samples. | 1. Ensure uniform sample preparation conditions (time, temperature, pH).2. Minimize the time between sample preparation and injection. |
| Inconsistent matrix effects. | 1. Improve sample cleanup to remove interfering matrix components. | |
| Appearance of Lower Mass Isotopologues | Back-exchange of deuterium with hydrogen. | 1. This is a strong indicator of isotopic exchange. Follow the mitigation strategies outlined in the FAQs.2. If exchange is unavoidable, consider using a 13C-labeled internal standard, as they are not susceptible to this issue. |
Summary of Potential Risk Factors for Isotopic Exchange
| Parameter | Condition | Risk Level | Mitigation Strategy |
| pH | < 4 or > 8 | High | Adjust mobile phase and sample pH to be closer to neutral (6-8). |
| Temperature | > 40°C (sample prep/storage)> 300°C (ion source) | High | Store samples at low temperatures. Use the minimum effective ion source temperature. |
| Solvent | High concentration of protic solvents (e.g., water, methanol) | Moderate | Minimize exposure time to protic solvents. Use aprotic solvents where possible. |
| Matrix | Highly acidic or basic samples | High | Neutralize sample extracts before analysis. |
| Deuterium Label Position | On the pyrrole ring | Higher | Be aware of the labeling position. If exchange is confirmed, consider a standard with labels on a more stable part of the molecule. |
Experimental Protocol for Assessing Isotopic Stability of this compound
This protocol is designed to help you determine if your analytical conditions are causing isotopic exchange in your this compound internal standard.
Objective: To evaluate the stability of the deuterium labels on this compound under the specific conditions of your analytical method.
Materials:
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This compound internal standard stock solution.
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Your typical mobile phase A and mobile phase B.
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Blank matrix extract (the same matrix as your samples).
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LC-MS/MS system.
Procedure:
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Prepare Test Solutions:
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Control Solution: Spike a known concentration of this compound into a solvent that mimics your initial mobile phase conditions but is known to be stable (e.g., 50:50 acetonitrile:water at neutral pH).
-
Test Solution: Spike the same concentration of this compound into your blank matrix extract that has been prepared using your standard sample preparation procedure.
-
Stressed Solution (Optional): To simulate worst-case conditions, prepare a test solution and incubate it at an elevated temperature (e.g., 40°C) for a period that exceeds your typical sample analysis time (e.g., 24 hours).
-
-
LC-MS/MS Analysis:
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Inject the Control Solution at the beginning of your analytical run to establish a baseline response and mass spectrum for this compound.
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Inject the Test Solution at regular intervals throughout a typical analytical run (e.g., at the beginning, middle, and end).
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If prepared, inject the Stressed Solution.
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-
Data Analysis:
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Monitor the peak area of the primary mass transition for this compound in all injections. A significant decrease in the peak area of the Test Solution over time compared to the Control Solution may indicate degradation or exchange.
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Carefully examine the mass spectra of the this compound peak in each injection. Look for the appearance or increase in intensity of ions corresponding to partially or non-deuterated chlorfenapyr (i.e., d6, d5, d4...d0).
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Calculate the ratio of the peak area of the potential exchange products to the peak area of the intact this compound. An increase in this ratio over time in the Test Solution is a strong indicator of isotopic exchange.
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Workflow for Investigating Suspected Isotopic Exchange
Caption: Decision workflow for investigating suspected isotopic exchange of this compound.
References
Degradation of Chlorfenapyr-d7 in different solvent and pH conditions
This technical support guide provides detailed information on the degradation of Chlorfenapyr-d7 in various solvents and under different pH conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and plan their experiments effectively.
Disclaimer
Direct experimental data on the degradation of this compound is limited in publicly available literature. The data presented here is primarily based on studies conducted on the non-deuterated form, Chlorfenapyr. It is a reasonable scientific assumption that the degradation pathways and stability profile of this compound will be highly similar to Chlorfenapyr. However, slight variations in degradation rates may occur due to the kinetic isotope effect.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound is commercially available and often used as an internal standard for analytical quantification, suggesting good stability in solvents like methanol and chloroform under standard storage conditions (≥ 4 years)[1]. PubChem data for Chlorfenapyr indicates high solubility in solvents like dichloromethane, toluene, and acetonitrile, with lower solubility in hexane[2]. While specific degradation kinetics in these organic solvents are not detailed, the compound is stable enough for routine analytical work. For experimental purposes, it is crucial to minimize exposure to light and elevated temperatures.
Q2: How does pH affect the stability of Chlorfenapyr in aqueous solutions?
A2: The stability of many pesticides, including Chlorfenapyr, is influenced by the pH of the aqueous solution. Generally, a neutral pH of 6-7 is considered ideal for the stability of most pesticides[3]. Alkaline conditions (pH > 7) can significantly accelerate the rate of hydrolysis, a chemical process where water breaks down the pesticide molecule[4][5]. For every one-point increase in pH above neutral, the rate of hydrolysis can increase by a factor of approximately 10. In one study on the photocatalytic degradation of Chlorfenapyr, the degradation was faster at alkaline pH values (9 and 11) compared to acidic and neutral pH.
Q3: What is the effect of light and temperature on the degradation of Chlorfenapyr?
A3: Chlorfenapyr is susceptible to both photodegradation and thermal degradation.
-
Light: Exposure to UV rays leads to faster degradation than direct sunlight. One study found that after 48 hours of exposure, the loss of Chlorfenapyr was 90.07% under UV rays and 61.93% under direct sunlight. The half-life was determined to be 5.71 hours under UV and 12.03 hours in direct sunlight.
-
Temperature: Higher temperatures accelerate the degradation of Chlorfenapyr. The half-life of Chlorfenapyr was found to be 90.35 hours at 30°C, 55.67 hours at 40°C, and 20.63 hours at 50°C.
Q4: What are the primary degradation pathways for Chlorfenapyr?
A4: Studies on the photocatalytic degradation of Chlorfenapyr have suggested two main degradation pathways:
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Cleavage of the aliphatic ether group to form a pyrrole-alph-carboxylic acid, followed by the breakdown of the pyrrole group.
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Debromination and cleavage of the aliphatic ether group from the pyrrole group, which is then further broken down.
In plant metabolism, the primary transformation is the N-dealkylation of the parent compound.
Q5: Are there established analytical methods for monitoring Chlorfenapyr degradation?
A5: Yes, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for quantifying Chlorfenapyr residues. Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) are also frequently used methods. These techniques are suitable for monitoring the concentration of this compound over time in degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | Photodegradation: Exposure of the solution to ambient or UV light. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| High Temperature: Storage at elevated temperatures. | Store stock solutions and samples at recommended temperatures (typically refrigerated or frozen). | |
| Alkaline Hydrolysis: The pH of the aqueous solution is too high (pH > 8). | Use buffered solutions to maintain a neutral or slightly acidic pH (pH 6-7). Check the pH of your water source. | |
| Inconsistent analytical results | Adsorption to container walls: Chlorfenapyr may adsorb to certain types of plastic or glass. | Use silanized glass vials to minimize adsorption. Include container rinse steps in your extraction protocol. |
| Incomplete extraction from matrix: The analyte is not being fully recovered from the sample matrix (e.g., soil, plant tissue). | Optimize the extraction solvent and method. Acetone/water mixtures are commonly used for extraction from soil and plant matrices. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The experimental conditions are causing this compound to break down. | Analyze samples at earlier time points to identify the parent peak before significant degradation occurs. Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and compare them to known degradation products. |
Quantitative Data Summary
The following tables summarize the degradation data for Chlorfenapyr from published studies.
Table 1: Effect of Temperature on Chlorfenapyr Degradation
| Temperature (°C) | Half-life (hours) |
| 30 | 90.35 |
| 40 | 55.67 |
| 50 | 20.63 |
Table 2: Effect of Light on Chlorfenapyr Photodegradation
| Light Source | Half-life (hours) |
| Direct Sunlight | 12.03 |
| UV Rays | 5.71 |
Table 3: Half-life of Chlorfenapyr at Different pH Values (in TiO₂ suspension)
| pH | Half-life (minutes) |
| 4 | 13.7 |
| 6 | 16.2 |
| 7 | 16.2 |
| 9 | 10.7 |
| 11 | 8.7 |
Experimental Protocols
Protocol 1: General Procedure for a Hydrolysis Study
This protocol outlines a general approach to studying the hydrolysis of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
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Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile. Spike the stock solution into the buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to not interfere with the hydrolysis.
-
Incubation: Dispense the test solutions into sterile amber glass vials. Incubate the vials in the dark at a constant temperature (e.g., 25°C).
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Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
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Sample Analysis: Quench any further reaction by adding a suitable solvent and immediately analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life at each pH.
Protocol 2: Analytical Method for Chlorfenapyr Quantification (HPLC-UV)
This protocol is based on a method used for the analysis of Chlorfenapyr residues.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax SB-C18 column (4.6 mm i.d. x 150 mm length) or equivalent.
-
Mobile Phase: Methanol: Water (80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
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Detection Wavelength: 260 nm.
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Injection Volume: 20 µL.
-
Procedure:
-
Prepare calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples from the degradation study.
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Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for a typical hydrolysis study of this compound.
Caption: Relationship between pH and Chlorfenapyr degradation rate.
References
Purity assessment of Chlorfenapyr-d7 and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of Chlorfenapyr-d7 and in addressing potential interferences during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated form of Chlorfenapyr, a pro-insecticide.[1] It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the detection of Chlorfenapyr in various samples. The accuracy of the quantification of non-labeled Chlorfenapyr is directly dependent on the chemical and isotopic purity of the this compound internal standard. Impurities can lead to inaccurate measurements and compromise the validity of experimental results.
Q2: How is the chemical purity of this compound typically determined?
The chemical purity of this compound is primarily assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This method separates this compound from any non-deuterated or other structurally related impurities. Infrared (IR) spectroscopy can be used as a supplementary technique to confirm the identity of the compound by comparing its spectrum to that of a known reference standard.[1]
Q3: What are the common impurities found in Chlorfenapyr technical material?
Manufacturing processes can result in several impurities. The most notable is N-Deethoxymethyl Chlorfenapyr, also known as CL 303 ,268 or tralopyril.[1] This compound is also the primary active metabolite of Chlorfenapyr. Other manufacturing impurities may also be present. Regulatory documents, such as those from the FAO/WHO, provide information on the impurity profiles from different manufacturers.
Q4: What is isotopic purity and how does it differ from chemical purity?
Chemical purity refers to the percentage of the desired chemical compound (this compound) in a sample, exclusive of other chemical entities. Isotopic purity, on the other hand, refers to the percentage of molecules that contain the specified number of deuterium atoms. Due to the nature of chemical synthesis, a batch of this compound will contain a distribution of isotopologues (molecules with varying numbers of deuterium atoms, e.g., d6, d5, d4, etc.). High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution and purity.
Q5: Can the deuterium atoms in this compound exchange with hydrogen atoms from the solvent or sample matrix?
Yes, this phenomenon, known as H/D or back-exchange, can occur. It is more likely to happen with deuterium atoms attached to heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups. While the deuterium atoms in this compound are on an ethoxymethyl group and the methyl group itself, the stability should be assessed under your specific experimental conditions (e.g., pH, temperature, and sample matrix). A significant increase in the non-deuterated (d0) signal when the standard is incubated in the sample matrix compared to a neat solution can indicate back-exchange.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
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Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to see if the peaks are still present. If so, use fresh, HPLC-grade solvents and thoroughly clean your glassware. If the problem persists, it may be necessary to flush the HPLC system.
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-
Possible Cause 2: Sample Degradation. Chlorfenapyr can degrade when exposed to light and high temperatures.
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Solution: Prepare fresh samples and protect them from light and heat. Store stock solutions and samples at recommended temperatures.
-
-
Possible Cause 3: Presence of Impurities. The peaks could be manufacturing impurities or degradation products.
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Solution: Compare the retention times of the unknown peaks with those of known impurities or degradation products if standards are available. Mass spectrometry can be used to identify the unknown peaks.
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Problem: The retention time of my this compound peak is shifting.
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Possible Cause 1: Inconsistent Mobile Phase Composition.
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Solution: Ensure the mobile phase is prepared accurately and consistently. If mixing online, check the pump performance. Premixing the mobile phase can sometimes improve stability.
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-
Possible Cause 2: Column Temperature Fluctuations.
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Solution: Use a column oven to maintain a constant and stable temperature. Ensure the column is fully equilibrated at the set temperature before starting the analysis.
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Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention time.
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Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.
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Problem: My this compound peak is tailing or fronting.
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Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.
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Solution: Dilute your sample and inject a smaller amount.
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Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
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Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
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Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants on the column frit or active sites can cause peak tailing.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Isotopic Purity and Mass Spectrometry Issues
Problem: My mass spectrometry results show a higher than expected d0 (non-deuterated) peak.
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Possible Cause 1: Presence of Non-Deuterated Chlorfenapyr. The this compound standard may contain a certain amount of non-deuterated Chlorfenapyr as a chemical impurity.
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Solution: Check the certificate of analysis for the specified chemical and isotopic purity. The d0 peak should be accounted for in quantitative calculations.
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Possible Cause 2: Isotopic Exchange. As mentioned in the FAQ, H/D back-exchange could be occurring.
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Solution: Investigate the stability of this compound in your sample matrix. Prepare two sets of samples: one with the standard in a neat solvent and another with the standard spiked into a blank matrix. Analyze both after incubating under your experimental conditions and compare the d0 signal.
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Possible Cause 3: In-source Fragmentation or Ionization Issues.
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Solution: Optimize the mass spectrometer source conditions to minimize fragmentation.
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Data Presentation
Table 1: Example Impurity Profile of Technical Grade Chlorfenapyr
| Impurity Name/Code | Typical Concentration Range (g/kg) | Method of Analysis |
| Chlorfenapyr | 970 - 992 | HPLC-UV |
| CL 303 ,268 (Tralopyril) | < 2.0 | HPLC-UV |
| Other Organic Impurities | < 1.0 each | HPLC-UV, HRGC |
Source: Based on data from FAO/WHO evaluations.
Table 2: Illustrative Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Expected Relative Abundance |
| d0 | +0 | < 0.1% |
| d1 | +1 | < 0.5% |
| d2 | +2 | < 1.0% |
| d3 | +3 | < 2.0% |
| d4 | +4 | < 5.0% |
| d5 | +5 | ~15.0% |
| d6 | +6 | ~25.0% |
| d7 | +7 | > 50.0% |
Note: This is a hypothetical example to illustrate the concept. The actual distribution will vary by batch and should be confirmed by HRMS analysis.
Experimental Protocols
Protocol 1: Chemical Purity Assessment by HPLC-UV
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Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Data acquisition and processing software.
-
-
Reagents:
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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This compound standard.
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Chlorfenapyr reference standard.
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-
Chromatographic Conditions:
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Mobile Phase: Acetonitrile and water gradient (e.g., starting at 60:40 and ramping up to 95:5 Acetonitrile:Water).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 220 nm.
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Injection Volume: 10 µL.
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Procedure:
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Prepare a stock solution of this compound in acetonitrile.
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Prepare a series of calibration standards of the Chlorfenapyr reference standard.
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Inject the calibration standards to establish a calibration curve.
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Inject the this compound solution.
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Identify and integrate the peak corresponding to this compound and any impurity peaks.
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Calculate the purity by area percent normalization or by using the calibration curve of the non-deuterated standard (assuming a similar response factor).
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Protocol 2: Isotopic Purity Assessment by HRMS
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Instrumentation:
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High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to an HPLC or direct infusion pump.
-
-
Reagents:
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Methanol or acetonitrile (LC-MS grade).
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This compound standard.
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-
Procedure:
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Prepare a dilute solution of this compound in a suitable solvent.
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Infuse the solution directly into the mass spectrometer or inject it into the LC-HRMS system.
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Acquire the full scan mass spectrum in the appropriate ionization mode (e.g., positive or negative electrospray ionization).
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Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... d7).
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Calculate the isotopic purity by determining the relative abundance of each isotopologue. The isotopic purity is typically reported as the percentage of the desired deuterated species (d7) relative to the sum of all isotopologues.
-
Visualizations
Caption: Workflow for the Purity Assessment of this compound.
Caption: Troubleshooting Guide for Common HPLC Issues.
References
Impact of storage temperature on Chlorfenapyr-d7 stability and accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage temperature on the stability and analytical accuracy of Chlorfenapyr-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term storage, such as during routine laboratory use, +4°C is acceptable.[2] It is crucial to store the standard in a tightly sealed container to prevent solvent evaporation and protect it from light.[3][4]
Q2: How stable is this compound at the recommended storage temperature?
A2: When stored at -20°C, this compound is stable for at least four years.[1] At +4°C, the stability is expected to be shorter, and it is recommended to monitor for any signs of degradation if stored for extended periods.
Q3: Can I store this compound at room temperature?
A3: It is not recommended to store this compound at room temperature for extended periods. Studies on the parent compound, Chlorfenapyr, have shown significant degradation at elevated temperatures. For instance, at 30°C, over 60% of Chlorfenapyr degraded after 144 hours. While deuterated compounds may have slightly different stability profiles, it is best practice to assume similar temperature sensitivity.
Q4: Does exposure to light affect the stability of this compound?
A4: Yes, exposure to light, particularly UV rays, can significantly accelerate the degradation of Chlorfenapyr. It is essential to store this compound in amber vials or otherwise protect it from light to ensure its stability.
Q5: How do freeze-thaw cycles affect the stability of this compound solutions?
A5: While specific data on this compound is limited, repeated freeze-thaw cycles can affect the stability of some compounds in solution. It is good practice to aliquot stock solutions into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Analytical Results
Symptom: High variability in quality control (QC) samples or unexpected shifts in analyte concentration.
Possible Cause: Degradation of the this compound internal standard due to improper storage.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the this compound stock and working solutions have been consistently stored at the recommended temperature (-20°C for long-term, +4°C for short-term).
-
Prepare Fresh Working Standards: Prepare a new set of working standards from a stock solution that has been properly stored.
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Analyze a Freshly Prepared Standard: Compare the response of the new working standard against the one to check for any significant differences in peak area or concentration.
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Review Storage History: Check the storage history of the standard for any prolonged exposure to elevated temperatures or light.
Issue 2: Drifting Internal Standard Signal
Symptom: The peak area of the this compound internal standard consistently decreases or increases over a sequence of injections.
Possible Cause 1: Evaporation of the solvent from the working standard solution.
Troubleshooting Steps:
-
Check Vial Seals: Ensure that the vials containing the working standards are properly sealed with high-quality caps and septa.
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Use Autosampler Cooling: If available, use the autosampler's cooling function to maintain a consistent temperature for the vials during the analytical run.
Possible Cause 2: Adsorption of this compound to the vial or instrument components.
Troubleshooting Steps:
-
Use Silanized Vials: Consider using silanized glass vials to minimize adsorption to the glass surface.
-
Prime the System: Inject a few conditioning samples at the beginning of the sequence to saturate any active sites in the injection port, column, and detector.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Symptom: New, unidentified peaks appear in the chromatogram of the internal standard solution.
Possible Cause: Degradation of this compound into one or more breakdown products.
Troubleshooting Steps:
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Review Storage Conditions: As with other issues, improper storage at elevated temperatures or exposure to light is a likely cause of degradation.
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Mass Spectrometry Analysis: If using a mass spectrometer, analyze the unknown peaks to determine their mass-to-charge ratio (m/z). Compare these with the known degradation products of Chlorfenapyr.
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Prepare Fresh Standards: Prepare a fresh solution of this compound from a reliable stock and re-analyze to see if the extraneous peaks are still present.
Data Presentation
The stability of a chemical is highly dependent on temperature. The following tables summarize the degradation of the parent compound, Chlorfenapyr, at various temperatures. While this data is for the non-deuterated form, it serves as a conservative estimate for the stability of this compound.
Table 1: Percentage Loss of Chlorfenapyr at Different Temperatures Over Time
| Time (hours) | 30°C | 40°C | 50°C |
| 6 | 4.64% | 7.88% | 17.88% |
| 48 | >60% (at 144h) | >60% (at 96h) | >60% |
| 96 | >60% (at 144h) | >60% | - |
| 144 | >60% | - | - |
Table 2: Half-Life of Chlorfenapyr at Different Temperatures
| Temperature | Half-Life (hours) |
| 30°C | 90.35 |
| 40°C | 55.67 |
| 50°C | 20.63 |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to evaluate the stability of this compound in a stock solution under different temperature conditions.
1. Materials:
-
This compound certified reference material
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High-purity solvent (e.g., acetonitrile or methanol)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
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Calibrated analytical balance
-
High-performance liquid chromatograph with a suitable detector (e.g., UV or mass spectrometer)
-
Temperature-controlled chambers or ovens
2. Preparation of Stability Samples:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into multiple amber glass vials.
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Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a working concentration suitable for analysis.
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Store the remaining vials at the desired storage temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
3. Analysis:
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one vial from each storage temperature.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution from the stored sample at the same concentration as the "time zero" sample.
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Analyze the "time zero" and the stored samples using a validated analytical method. Inject each sample multiple times (n=3 or 5) to ensure precision.
4. Data Evaluation:
-
Calculate the mean peak area of the this compound for each time point and temperature.
-
Determine the percentage of this compound remaining at each time point relative to the "time zero" sample using the following formula: % Remaining = (Mean Peak Area of Stored Sample / Mean Peak Area of Time Zero Sample) * 100
-
Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.
-
Determine the time at which the concentration of this compound falls below a predetermined threshold (e.g., 95% of the initial concentration).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting workflow for inaccurate results.
References
Overcoming co-elution issues with matrix components in Chlorfenapyr analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of Chlorfenapyr, with a specific focus on co-elution issues with matrix components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Chlorfenapyr analysis?
A1: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting components from the sample matrix.[1] This phenomenon is a significant challenge in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can impact the accuracy and precision of Chlorfenapyr quantification. The extent of matrix effects depends on the sample matrix, the analyte itself, and the ionization source.
Q2: Which sample preparation method is recommended for Chlorfenapyr analysis in food matrices?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues, including Chlorfenapyr, from various food matrices. This method involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. Modifications to the standard QuEChERS protocol, such as the choice and amount of dSPE sorbents, may be necessary to optimize recovery and minimize matrix effects for specific sample types.
Q3: What are the typical matrix effect values observed for Chlorfenapyr?
A3: The matrix effect for Chlorfenapyr can vary depending on the commodity being analyzed. In a study analyzing Chlorfenapyr in Napa cabbage, the matrix effect was calculated to be 0.95, where a value of 1 indicates no matrix effect, values >1 indicate signal enhancement, and values <1 indicate signal suppression. Another comprehensive study on 16 different crops reported matrix effects for Chlorfenapyr ranging from 0.80 to 1.02, suggesting no significant matrix effect in those commodities.
Q4: What are the common analytical techniques used for Chlorfenapyr determination?
A4: Both high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of Chlorfenapyr residues. LC-MS/MS is often preferred for its high sensitivity and selectivity in complex matrices. GC-MS is also a viable technique, and its performance can be enhanced by using advanced ionization techniques like atmospheric pressure gas chromatography (APGC).
Troubleshooting Guide: Co-elution with Matrix Components
Problem: Poor peak shape (tailing or fronting) for Chlorfenapyr.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC system | Clean the GC inlet and the front of the analytical column to remove non-volatile matrix components. |
| Column contamination | Condition the column at a high temperature or trim the front end of the column. If contamination is severe, replace the column. |
| Improper column installation | Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions. |
| Contaminated ion source | Clean the ion source, as residues from the matrix or solvents can accumulate and affect peak shape. |
Problem: Low or no Chlorfenapyr peak detected.
| Possible Cause | Troubleshooting Step |
| Analyte degradation | Lower the GC inlet temperature to prevent thermal degradation of Chlorfenapyr. |
| Leaks in the system | Perform a leak check on the GC-MS system, particularly around the inlet and column connections. |
| Incorrect MS parameters | Verify that the MS is tuned correctly and that the acquisition parameters (e.g., selected reaction monitoring transitions for MS/MS) are appropriate for Chlorfenapyr. |
| Sample preparation issues | Review the sample extraction and cleanup procedure to ensure efficient recovery of Chlorfenapyr. Inefficient cleanup can lead to significant ion suppression. |
Problem: Inaccurate quantification due to matrix effects.
| Possible Cause | Troubleshooting Step |
| Ion suppression or enhancement | Prepare matrix-matched calibration standards to compensate for the matrix effect. This involves spiking blank matrix extract with known concentrations of the analyte. |
| Insufficient sample cleanup | Optimize the dSPE cleanup step in the QuEChERS method. This may involve adjusting the type and amount of sorbents like primary secondary amine (PSA), C18, or graphitized carbon black (GCB) to better remove interfering matrix components. |
| Co-eluting interferences | Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to improve the separation of Chlorfenapyr from interfering matrix components. |
| High matrix concentration | Dilute the final sample extract to reduce the concentration of co-eluting matrix components. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Chlorfenapyr in Various Matrices
| Matrix | Analytical Method | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect | Reference |
| Napa Cabbage | HPLC-UV | 0.5 - 5 | 97 - 116 (Intraday) | ≤9 | 0.95 | |
| 101 - 112 (Interday) | ||||||
| 16 Different Crops (Vegetables, Fruits, Grains, Tea) | UHPLC/GC-MS/MS | 0.01, 0.1, 10 | 76.6 - 110.0 | 1.5 - 11.1 | 0.80 - 1.02 | |
| Radish | GC-MS/MS | 0.01 - 1.0 | 88.7 - 95.0 | 2.5 - 3.7 | Not specified | |
| Radish Leaves | GC-MS/MS | 0.01 - 1.0 | 74.0 - 88.3 | 1.7 - 4.4 | Not specified | |
| Soil | HPLC-UV | Not specified | 93.3 | 2.8 - 11.5 | Not applicable | |
| Cabbage | HPLC-UV | Not specified | 90.6 | 1.7 - 12.1 | Not applicable |
Experimental Protocols
Modified QuEChERS Method for Chlorfenapyr in Napa Cabbage
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Homogenization: Homogenize 200 g of organic Napa cabbage leaves in a blender.
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Extraction:
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Weigh 10 g of the homogenized cabbage into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile and shake for 1 minute.
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For recovery studies, add Chlorfenapyr standards to achieve desired concentrations.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Shake for 1 minute and centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube.
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The tube should contain 150 mg of primary secondary amine (PSA), 50 mg of graphitized carbon black (GCB), and 600 mg of MgSO₄.
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Shake for 1 minute and centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
-
Analysis: The resulting supernatant is ready for analysis by HPLC-UV.
Visualizations
References
Technical Support Center: Optimizing Chlorfenapyr Analysis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Chlorfenapyr during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Poor peak shape for Chlorfenapyr, often observed as tailing or broadening, can compromise the accuracy and sensitivity of your analytical method. Below are common issues and their solutions.
Question 1: My Chlorfenapyr peak is showing significant tailing. What are the most common causes and how can I fix it?
Answer: Peak tailing for Chlorfenapyr is a common issue and can stem from several factors. Here’s a step-by-step troubleshooting guide:
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Inlet Contamination and Activity: The GC inlet is a primary site for contamination and analyte degradation, which can lead to peak tailing.[1][2][3]
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Solution: Perform routine inlet maintenance. This includes replacing the liner, septum, and O-rings.[1][2] Using a deactivated liner can also help minimize interactions with active sites. Consider sample preparation techniques like Solid Phase Extraction (SPE) to reduce matrix introduction into the inlet.
-
-
Column Issues: The analytical column itself can be a source of peak tailing due to contamination or improper installation.
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Solution:
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Column Contamination: If you've recently injected "dirty" samples, the front of your column may be contaminated. Trimming 10-20 cm from the inlet side of the column can often resolve this. Using a guard column can also protect your analytical column from non-volatile residues.
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Improper Installation: Ensure the column is installed correctly in both the inlet and the detector, as improper installation can cause peak tailing.
-
-
-
Analyte Degradation: Chlorfenapyr can be susceptible to degradation at high temperatures.
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Solution: Optimize the injector temperature. While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Typical injector temperatures for Chlorfenapyr analysis range from 250°C to 280°C. It's recommended to start at the lower end of this range and incrementally increase to find the optimal temperature for your system.
-
Question 2: I'm observing inconsistent peak areas and shapes for Chlorfenapyr. Could my injection parameters be the cause?
Answer: Yes, injection parameters play a critical role in achieving reproducible and well-shaped peaks.
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Injection Mode: For trace analysis of pesticides like Chlorfenapyr, a splitless injection is often used to maximize the amount of analyte transferred to the column.
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Troubleshooting: If you are using a splitless injection, ensure the split/purge activation time is optimized. A delayed activation can lead to solvent tailing, which might affect the peak shape of early eluting compounds.
-
-
Solvent Effect: A mismatch between the solvent polarity and the stationary phase can cause peak distortion.
-
Solution: Ensure your sample solvent is compatible with your GC column's stationary phase. For Chlorfenapyr analysis on a non-polar column like a 5-MS, solvents like hexane or dichloromethane are often used.
-
Question 3: What are the recommended GC-MS parameters for Chlorfenapyr analysis?
Answer: While optimal parameters can vary depending on the specific instrument and matrix, the following table summarizes typical starting conditions reported in various studies.
| Parameter | Recommended Setting | Source(s) |
| Injector Temperature | 250 - 280 °C | |
| Injection Mode | Splitless | |
| Injection Volume | 1 - 3 µL | |
| Carrier Gas | Helium or Nitrogen | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Column Type | Rtx-5MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column | |
| Oven Program | Initial: 60-100°C, Ramp: 20-30°C/min to 280-300°C, Hold: 1-5 min | |
| MS Source Temperature | 260 - 300 °C | |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocols
Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in various matrices.
Protocol:
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Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable).
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant (e.g., 6 mL).
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Transfer it to a 15 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Chlorfenapyr in your GC-MS analysis.
Caption: Troubleshooting workflow for improving Chlorfenapyr peak shape.
References
Photodegradation pathways of Chlorfenapyr and implications for sample handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photodegradation of Chlorfenapyr and its implications for experimental sample handling.
Frequently Asked Questions (FAQs)
Q1: What is Chlorfenapyr and why is its photodegradation a concern?
A1: Chlorfenapyr is a pro-insecticide, meaning it is converted into its active, toxic form after entering the target pest.[1][2] It functions by disrupting mitochondrial energy production, leading to cell death.[1] Concern over its photodegradation arises from the potential for the parent compound to break down into various degradants upon exposure to light. This degradation can impact the accuracy of residue analysis, the toxicological assessment of environmental samples, and the stability of analytical standards.[1][3]
Q2: What are the primary environmental factors that influence the photodegradation of Chlorfenapyr?
A2: The primary environmental factors influencing Chlorfenapyr's photodegradation are light and temperature. Studies have shown that both direct sunlight and UV radiation can cause significant degradation of Chlorfenapyr, with UV rays generally causing a more rapid breakdown. Higher temperatures also accelerate the degradation process. The degradation of Chlorfenapyr has been shown to follow pseudo-first-order kinetics.
Q3: What are the major photodegradation products of Chlorfenapyr?
A3: Several photodegradation products of Chlorfenapyr have been identified. Under UV irradiation, four major degradation products have been isolated and identified based on their mass spectra. In aqueous solutions containing a photocatalyst (TiO2) and under UV light, two primary degradation pathways have been proposed, leading to the formation of six aromatic intermediates. The primary active metabolite of Chlorfenapyr is CL-303268 (tralopyril).
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected concentrations of Chlorfenapyr in analytical samples.
| Possible Cause | Troubleshooting Steps |
| Photodegradation during sample collection and handling. | - Minimize exposure of samples to direct sunlight or artificial light. - Use amber-colored or foil-wrapped collection vials. - Process samples as quickly as possible after collection. |
| Degradation during sample storage. | - Store samples in a freezer at temperatures of -17°C or lower. - Ensure storage containers are properly sealed to prevent exposure to light and air. - Conduct storage stability studies to determine the maximum allowable storage time for your specific matrix. |
| Thermal degradation. | - Avoid exposing samples to high temperatures during transport and processing. - If using heat for extraction or other procedures, validate that the temperature and duration do not cause significant degradation. |
| Inappropriate analytical methodology. | - Use a validated analytical method such as HPLC-UV or GC-MS for the quantification of Chlorfenapyr. - Ensure the mobile phase and column conditions are optimized for the separation of Chlorfenapyr from its potential degradation products. |
Issue: Presence of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | - Compare the retention times of the unknown peaks with those of known Chlorfenapyr degradation product standards, if available. - Use mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the unknown peaks to aid in their identification. |
| Matrix interference. | - Employ appropriate sample cleanup procedures, such as liquid-liquid partitioning and solid-phase extraction (SPE), to remove interfering compounds from the sample matrix. |
Quantitative Data Summary
Table 1: Photodegradation of Chlorfenapyr under Different Light Conditions
| Light Source | Exposure Time (hours) | Percent Loss (%) | Half-life (hours) |
| Direct Sunlight | 1 | 3.74 | 12.03 |
| 48 | 61.93 | ||
| UV Rays (254 nm) | 1 | 20.73 | 5.71 |
| 48 | 90.07 |
Data sourced from a study observing the degradation of Chlorfenapyr on a solid surface.
Table 2: Thermodegradation of Chlorfenapyr at Different Temperatures
| Temperature (°C) | Exposure Time (hours) | Percent Loss (%) | Half-life (hours) |
| 30 | 6 | 4.64 | 90.35 |
| 144 | >60 | ||
| 40 | 6 | 7.88 | 55.67 |
| 96 | >60 | ||
| 50 | 6 | 17.88 | 20.63 |
| 48 | >60 |
Data sourced from a study observing the degradation of Chlorfenapyr in a dark electric oven.
Experimental Protocols
Protocol: Studying the Photodegradation of Chlorfenapyr on a Solid Surface
-
Preparation of Chlorfenapyr Deposits:
-
Prepare a stock solution of Chlorfenapyr in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 500 µg/mL).
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Homogeneously spread a defined volume (e.g., 1 mL) of the solution onto the surface of an uncovered Petri dish.
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Allow the solvent to evaporate at room temperature, leaving a thin film of Chlorfenapyr.
-
-
Exposure to Light:
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Direct Sunlight: Place one set of Petri dishes in direct sunlight. Record the atmospheric temperature during the exposure period.
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UV Radiation: Expose a second set of Petri dishes to a UV lamp (e.g., 254 nm) at a fixed distance.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 12, 24, and 48 hours), collect replicate Petri dishes from each light condition.
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Quantitatively transfer the residues from the Petri dishes into test tubes using a suitable solvent (e.g., methanol).
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Analyze the concentration of Chlorfenapyr using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
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For identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
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Visualizations
Caption: Proposed photodegradation pathways of Chlorfenapyr under sunlight and UV radiation.
Caption: General experimental workflow for studying Chlorfenapyr photodegradation.
References
Validation & Comparative
Determining the Limit of Detection and Quantification for Chlorfenapyr: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the insecticide Chlorfenapyr in various matrices. It is designed for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Introduction to LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] Accurate determination of these parameters is crucial for the validation of analytical methods in residue analysis and safety assessment.
There are several approaches to determining LOD and LOQ, with the most common being:
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Signal-to-Noise (S/N) Ratio: This method defines the LOD as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ as the concentration yielding a ratio of 10:1.[1][3]
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Calibration Curve Method: This approach utilizes the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD is calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S).[1]
Comparative Analysis of Analytical Methods for Chlorfenapyr
The determination of Chlorfenapyr residues has been accomplished using various analytical techniques, each with its own set of performance characteristics. The most commonly employed methods include Gas Chromatography with Electron Capture Detection (GC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The following table summarizes the performance of these methods based on reported experimental data.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Preparation |
| GC-ECD | Tomato, Cucumber | 0.008 - 0.012 ppm | 0.035 - 0.05 ppm | Extraction with methanol:water, solid-phase extraction (Strata-X) cleanup. |
| Cabbage, Soil | 0.0162 mg/kg (minimum detectable concentration) | Not explicitly stated | Extraction with acetone/water, liquid-liquid partition, and column chromatography cleanup. | |
| LC-MS/MS | Basil, Chives | 0.023 ppm | 0.050 ppm | Extraction with methanol:water, solid-phase extraction (Strata-X) cleanup. |
| Blood | 1.53 - 2.32 µg/L | 5.10 - 7.73 µg/L | Ultrasound-assisted ionic liquid–dispersive liquid–liquid microextraction (UA-IL-DLLME). | |
| Radish | Not explicitly stated | 0.01 mg/kg | Not detailed in the provided search results. | |
| Various Crops | Not explicitly stated | 0.01 µg/kg | QuEChERS-based method with different purifier combinations depending on the matrix. | |
| HPLC-UV | Napa Cabbage | Not explicitly stated (defined as 2x baseline noise) | Not explicitly stated (defined as 10x baseline noise) | QuEChERS method with acetonitrile extraction and cleanup with MgSO4 and NaCl. |
| Insecticide Formulations | 13.3 µg/mL | 40.3 µg/mL | Not detailed in the provided search results. | |
| Squash | Not explicitly stated | Not explicitly stated | Extraction with methanol/water, liquid-liquid partitioning, and column cleanup. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the key techniques discussed.
1. GC-ECD Method for Tomato and Cucumber
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Sample Preparation:
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Homogenize the sample.
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Extract residues with a mixture of methanol and water.
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Perform a cleanup step using a polymeric solid-phase extraction (Strata-X) column.
-
Elute the residues with hexane.
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Concentrate the eluent to near dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD).
-
Method: Based on Method M2427.
-
-
LOD/LOQ Calculation:
-
The LOD was calculated by multiplying the standard deviation of recovery measurements at the lowest level of method validation (LLMV) by the one-tailed t-statistic for 7 replicates (99% confidence level).
-
The LOQ was defined as 3 times the LOD.
-
2. LC-MS/MS Method for Basil and Chives
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Sample Preparation:
-
Extract samples with a mixture of 85:15 (v:v) methanol:water.
-
Filter the extract and adjust the volume.
-
Apply an aliquot of the extract to a polymeric solid-phase extraction (Strata-X) column.
-
Elute residues with hexane.
-
Concentrate the eluent to near dryness under nitrogen.
-
Dilute the residues with 1:1 (v:v) methanol:10 mM ammonium acetate for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Transition Monitored: m/z 409.0 → 340.0.
-
-
LOD/LOQ Calculation:
-
The LOQ was based on the lowest level of method validation (LLMV).
-
Calculated LOD and LOQ were also presented based on the recoveries obtained at the LLMV fortification level.
-
3. HPLC-UV Method for Napa Cabbage (QuEChERS)
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized cabbage into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl, shake for 1 minute, and centrifuge.
-
The supernatant is used for HPLC analysis.
-
-
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with methanol:water (75:25, v/v).
-
Detection Wavelength: 220 nm.
-
-
LOD/LOQ Calculation:
-
LOD was defined as twice the baseline noise near the retention time of the analyte.
-
LOQ was defined as ten times the baseline noise near the retention time of the analyte.
-
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the processes and comparisons, the following diagrams have been generated using the DOT language.
References
Chlorfenapyr-d7 as an Internal Standard in Pesticide Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pesticide residues is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable results, particularly when using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). This guide provides a comprehensive comparison of Chlorfenapyr-d7 with other commonly used internal standards in pesticide analysis, supported by experimental data and detailed protocols.
The Gold Standard: Isotope-Labeled Internal Standards
In the realm of quantitative analysis, isotopically labeled internal standards are considered the gold standard. These compounds are analogues of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium, carbon-13). This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process. This co-elution and similar ionization behavior are crucial for effectively compensating for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex matrices such as food and environmental samples.
This compound, a deuterated form of the insecticide Chlorfenapyr, serves as an excellent internal standard for the analysis of Chlorfenapyr and other pesticides. Its chemical structure is identical to Chlorfenapyr, with the exception of seven deuterium atoms replacing hydrogen atoms, providing a distinct mass shift for clear differentiation in mass spectrometric analysis.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is evaluated based on several key performance parameters, including recovery, linearity, and the precision of the analytical method. While direct head-to-head comparative studies are limited, a review of existing validation data for methods employing different internal standards provides valuable insights into their performance.
For this comparison, we will consider this compound alongside other commonly used internal standards in pesticide analysis: Atrazine-d5, Diazinon-d10 (both deuterated), and Triphenyl Phosphate (a non-deuterated, structurally different compound).
| Internal Standard | Analyte(s) | Matrix | Method | Recovery (%) | Linearity (r²) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Chlorfenapyr & other pesticides | Various | LC-MS/MS | Data not available in direct comparative studies | Data not available | Data not available | N/A |
| Atrazine-d5 | Atrazine, Simazine, and other triazines | Water, Raspberry | GC-MS, LC-MS/MS | 95-105[1] | >0.99[2] | <15[1] | [1][2] |
| Diazinon-d10 | Diazinon & other organophosphates | Soybean, Cannabis | GC-IDMS, LC-MS/MS | 83-109 | >0.99 | <5 | |
| Triphenyl Phosphate | Multiresidue pesticides | Animal Fluids, Rice | LC-MS/MS | 71-119 | 0.993-0.999 | <20 |
Note: The absence of specific comparative data for this compound in the table highlights a gap in the current scientific literature. However, based on the well-established principles of isotope dilution mass spectrometry, its performance is expected to be comparable to or exceed that of other deuterated internal standards for the analysis of structurally related pesticides. The use of a deuterated analog like this compound is anticipated to provide superior correction for matrix effects compared to a non-isotopically labeled standard like Triphenyl Phosphate.
Experimental Protocols
The following section outlines a general experimental workflow for multi-residue pesticide analysis using an internal standard, such as this compound. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Experimental Workflow for Pesticide Residue Analysis
Caption: General workflow for pesticide residue analysis using an internal standard.
Detailed Methodologies
1. Sample Preparation:
-
Homogenization: Homogenize a representative portion of the laboratory sample (e.g., fruits, vegetables, soil) to ensure uniformity.
-
Weighing: Accurately weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
2. Extraction (QuEChERS):
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides.
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.
-
Centrifuge the tube to pellet the sorbents.
4. Final Extract Preparation and Analysis:
-
Carefully collect the cleaned-up extract.
-
The extract may be directly analyzed or further concentrated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.
-
Inject the final extract into the analytical instrument.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for pesticide analysis.
Caption: Decision tree for selecting an internal standard for pesticide analysis.
Conclusion
References
A Comparative Guide to External and Internal Standard Calibration for Chlorfenapyr Quantification
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of the pesticide Chlorfenapyr is critical in environmental monitoring, food safety, and toxicology studies. The choice of calibration strategy is a pivotal decision in the analytical workflow, directly impacting the reliability and accuracy of results. This guide provides an objective comparison of external and internal standard calibration methods for the quantification of Chlorfenapyr, supported by experimental data and detailed protocols.
Principles of Calibration: External vs. Internal Standard
The fundamental goal of calibration is to establish a relationship between the analytical signal and the concentration of the analyte. The two most common approaches to achieve this are the external standard and internal standard methods.
External Standard (ES) Calibration: This is the most straightforward calibration technique. It involves creating a calibration curve by analyzing a series of standards containing known concentrations of the analyte (Chlorfenapyr) prepared in a clean solvent. The instrument's response to these standards is plotted against their respective concentrations. The concentration of Chlorfenapyr in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. This method is simple and efficient for routine testing with simple matrices.[1]
Internal Standard (IS) Calibration: In this method, a known amount of a compound, the internal standard, is added to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically and physically similar to the analyte but does not interfere with its signal. The calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This ratio is then used to calculate the concentration of the analyte in the unknown sample. The primary advantage of the internal standard method is its ability to correct for variations in sample preparation, injection volume, and instrument response, making it ideal for complex matrices or when high accuracy is required.[1][2]
Performance Comparison
The choice between external and internal standard calibration for Chlorfenapyr analysis depends on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of accuracy and precision. The following table summarizes the performance characteristics of both methods for Chlorfenapyr quantification based on data from various studies.
| Performance Parameter | External Standard Method | Internal Standard Method |
| Linearity (R²) | > 0.997[3] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 92.76% to 106.49%[1] | Generally higher due to correction for procedural errors. |
| Precision (%RSD) | ≤ 12.59% | Generally lower (better) than the external standard method. |
| Limit of Detection (LOD) | 2.2 - 13.3 µg/kg | Dependent on the specific method and instrument. |
| Limit of Quantification (LOQ) | 7.3 - 40.3 µg/kg | Dependent on the specific method and instrument. |
| Matrix Effect Compensation | Prone to matrix effects; matrix-matched standards may be required. | Effectively compensates for matrix effects. |
Experimental Protocols
External Standard Calibration for Chlorfenapyr by HPLC-UV
This protocol is based on a method for the simultaneous determination of fipronil, chlorfenapyr, and pyriproxyfen in insecticide formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Analytical column: C18 (e.g., 4.6 mm × 15 cm, 5 μm particle size).
2. Reagents and Materials:
-
Chlorfenapyr reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Chlorfenapyr in acetonitrile.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20 to 800 µg/mL).
5. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain Chlorfenapyr.
-
Extract the sample with a suitable solvent (e.g., acetonitrile).
-
Filter the extract through a 0.45 µm filter before injection.
6. Calibration and Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area of Chlorfenapyr against the concentration.
-
Inject the prepared sample solution, record the peak area, and determine the concentration of Chlorfenapyr from the calibration curve.
Internal Standard Calibration for Chlorfenapyr by HPLC-UV
This protocol utilizes Dicyclohexyl phthalate as an internal standard for the determination of Chlorfenapyr content.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Analytical column: Silica (e.g., 25 cm x 4.6 mm i.d., 5 µm).
2. Reagents and Materials:
-
Chlorfenapyr reference standard of known purity.
-
Dicyclohexyl phthalate (Internal Standard).
-
Acetonitrile (HPLC grade).
-
Phosphate Buffer (6.8 g of potassium dihydrogen phosphate in 1000 ml of water).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate Buffer (65:35 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Solutions:
-
Internal Standard Solution: Accurately weigh 10 g of Dicyclohexyl phthalate into a 1000 mL volumetric flask and dilute to volume with a suitable solvent.
-
Standard Solution: Accurately weigh 50 mg of standard Chlorfenapyr into a 50 mL volumetric flask, add 25 mL of the internal standard solution, and dilute to volume.
5. Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 50 mg of Chlorfenapyr into a 50 mL volumetric flask.
-
Add 25 mL of the internal standard solution and dilute to volume.
6. Calibration and Quantification:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Calculate the Chlorfenapyr content using the following formula:
Chlorfenapyr content = (M1 x A2 x A3) / (M2 x A1 x A4) x P
Where:
-
M1 = Mass of Chlorfenapyr standard in mg
-
M2 = Mass of Chlorfenapyr sample in mg
-
A1 = Area of Chlorfenapyr peak in the standard
-
A2 = Area of Chlorfenapyr peak in the sample
-
A3 = Area of internal standard peak in the standard
-
A4 = Area of internal standard peak in the sample
-
P = Purity of the standard
-
Workflow Diagrams
Caption: Workflow for External Standard Calibration.
References
The Gold Standard in Chlorfenapyr Analysis: A Comparative Guide to Isotope Dilution Methodology
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in Chlorfenapyr quantification, the use of an isotopic internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for Chlorfenapyr, highlighting the superior performance of isotope dilution mass spectrometry over traditional external standard techniques. Experimental data and detailed protocols are presented to support these findings.
The analysis of the insecticide Chlorfenapyr in various matrices, from environmental samples to agricultural commodities, demands robust and reliable analytical methods. While techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed, they are often susceptible to matrix effects, which can significantly impact the accuracy and precision of quantification. The introduction of a stable isotope-labeled internal standard, such as Chlorfenapyr-d6, in an isotope dilution mass spectrometry (IDMS) workflow, effectively mitigates these issues, leading to more reliable and defensible results.
Unveiling the Superiority of Isotopic Standards
The core principle behind using an isotopic internal standard lies in its chemical and physical similarity to the target analyte. A deuterated standard like Chlorfenapyr-d6 behaves almost identically to the native Chlorfenapyr during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its isotopic counterpart using mass spectrometry, accurate quantification can be achieved, irrespective of variations in sample recovery or matrix-induced signal suppression or enhancement.
In contrast, methods relying on external standards are more prone to inaccuracies as they do not inherently correct for these sample-specific variations.
Comparative Analysis: Performance Data
The following table summarizes the performance of Chlorfenapyr analysis with and without an isotopic internal standard across different studies and matrices. The data clearly demonstrates the enhanced precision (lower %RSD) and consistent accuracy (recoveries closer to 100%) achieved with the isotope dilution method.
| Analytical Method | Matrix | Analyte Concentration | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| With Isotopic Standard | |||||
| UA-IL-DLLME-LC-MS/MS (using Warfarin-d5 as internal standard) | Blood | 10, 100, 500 ng/mL | 93.45 - 101.54 | 3.46 - 13.51 | [1] |
| Without Isotopic Standard | |||||
| QuEChERS HPLC-UV | Napa Cabbage | 0.5, 1.0, 5.0 mg/kg | 99 - 116 (Intraday), 101 - 112 (Interday) | < 9 | [2] |
| QuEChERS GC-MS/MS | Radish | 0.01, 0.1, 1.0 mg/kg | 88.7 - 95.0 | 2.5 - 3.7 | [3] |
| QuEChERS GC-MS/MS | Radish Leaf | 0.01, 0.1, 1.0 mg/kg | 74.0 - 88.3 | 1.7 - 4.4 | [3] |
| HPLC-UV | Cabbage | Not Specified | 90.6 (mean) | 1.7 - 12.1 | [4] |
| HPLC-UV | Soil | Not Specified | 93.3 (mean) | 2.4 - 11.5 | |
| ELISA | Apple | 0.05 - 1.5 µg/g | 94.2 (mean) | < 16 | |
| ELISA | Peach | 0.05 - 1.5 µg/g | 90.3 (mean) | < 16 |
Experimental Protocols
Method 1: Chlorfenapyr Analysis using Isotopic Standard (Based on a general isotope dilution workflow)
This protocol outlines a typical workflow for the analysis of Chlorfenapyr in a food matrix using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the sample (e.g., fruit or vegetable).
-
Spike the homogenized sample with a known amount of Chlorfenapyr-d6 internal standard solution.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Vortex and centrifuge the sample.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Vortex and centrifuge.
3. LC-MS/MS Analysis:
-
Filter the cleaned extract.
-
Inject an aliquot into a UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitor the specific precursor-to-product ion transitions for both Chlorfenapyr and Chlorfenapyr-d6.
-
4. Quantification:
-
Calculate the peak area ratio of Chlorfenapyr to Chlorfenapyr-d6.
-
Determine the concentration of Chlorfenapyr in the sample using a calibration curve prepared with known concentrations of Chlorfenapyr and a constant concentration of Chlorfenapyr-d6.
Method 2: Chlorfenapyr Analysis without Isotopic Standard (QuEChERS and GC-MS/MS)
This protocol describes a common method for Chlorfenapyr analysis using an external standard approach.
1. Sample Preparation and Extraction:
-
Homogenize 5 g of the sample (e.g., radish).
-
Add 10 mL of acetonitrile and vortex.
-
Add 2 g of sodium chloride and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take 5 mL of the acetonitrile supernatant.
-
Add a d-SPE cleanup sorbent (200 mg PSA and 30 mg GCB).
-
Vortex and centrifuge.
3. GC-MS/MS Analysis:
-
Take an aliquot of the purified extract, concentrate it, and reconstitute in n-hexane.
-
Inject an aliquot into a GC-MS/MS system.
-
Gas Chromatography Conditions:
-
Column: Rtx-5MS (30 m × 0.25 mm × 0.25 μm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, ramp to 150°C, then to 250°C, and finally to 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitor specific precursor-to-product ion transitions for Chlorfenapyr.
-
4. Quantification:
-
Create a calibration curve using external standards of Chlorfenapyr at various concentrations.
-
Quantify the Chlorfenapyr concentration in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical approaches.
Caption: Comparative workflows for Chlorfenapyr analysis.
The logical relationship between matrix effects and the resulting accuracy and precision in both methods can be visualized as follows:
Caption: Impact of matrix effects on analytical accuracy and precision.
Conclusion
The presented data and experimental workflows unequivocally demonstrate the advantages of employing an isotopic internal standard for the analysis of Chlorfenapyr. The isotope dilution technique provides a robust solution to the challenges posed by complex matrices, ensuring higher accuracy and precision. For researchers and professionals in fields where reliable quantification of trace-level compounds is critical, the adoption of isotope dilution mass spectrometry is not just a recommendation but a step towards achieving the gold standard in analytical excellence.
References
- 1. researchgate.net [researchgate.net]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. Residual Behavior and Dietary Risk Assessment of Chlorfenapyr and Its Metabolites in Radish [mdpi.com]
- 4. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory study design for Chlorfenapyr residue analysis
An Inter-laboratory Study Design for the Comparative Analysis of Chlorfenapyr Residues in Leafy Vegetables
This guide outlines a comprehensive inter-laboratory study designed to compare the performance of two common analytical methods for the determination of chlorfenapyr residues in a representative leafy vegetable matrix, such as lettuce or cabbage. The study aims to provide researchers, scientists, and drug development professionals with a framework for validating and comparing analytical methods for pesticide residue analysis, ensuring data reliability and comparability across different laboratories.
Study Objectives
The primary objectives of this inter-laboratory study are:
-
To assess the performance of participating laboratories in analyzing chlorfenapyr residues.
-
To compare the accuracy, precision, and robustness of a traditional solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) and a modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
To establish consensus values for chlorfenapyr concentrations in the distributed test materials.
-
To provide a basis for laboratories to evaluate their analytical capabilities and identify areas for improvement.
Study Design and Workflow
The inter-laboratory study will be conducted in several phases, from the preparation of test materials to the final statistical analysis of the submitted data. A schematic of the overall study workflow is presented below.
Caption: Workflow of the proposed inter-laboratory study.
Test Materials
Homogenized leafy vegetable (e.g., lettuce) will be used as the matrix. The material will be prepared and distributed as follows:
-
Blank Material: A portion of the homogenized matrix will be confirmed to be free of chlorfenapyr residues (< Limit of Detection).
-
Spiked Materials: The blank material will be spiked with a certified standard of chlorfenapyr at two different concentration levels, representing typical residue levels and maximum residue limits (MRLs).
-
Homogeneity and Stability: The spiked materials will be thoroughly mixed and tested for homogeneity to ensure uniform distribution of the analyte. Stability tests will also be conducted to confirm that the chlorfenapyr concentration remains stable during shipment and the duration of the study.
-
Distribution: Each participating laboratory will receive one blank sample and two spiked samples at different concentration levels.
Analytical Methods for Comparison
Participating laboratories will be randomly assigned to analyze the samples using one of the two following methods:
Method A: Traditional Solvent Extraction with GC-MS Analysis
This method represents a more conventional approach to pesticide residue analysis.
Method B: QuEChERS Extraction with LC-MS/MS Analysis
This method is a widely adopted, modern, and streamlined approach.[1][2][3]
Experimental Protocols
Detailed protocols for both analytical methods are provided below.
Method A: Traditional Solvent Extraction and GC-MS
Caption: Workflow for Traditional Solvent Extraction with GC-MS.
Protocol:
-
Extraction: Weigh 10 g of the homogenized sample into a centrifuge tube. Add 20 mL of an acetone/water (2:1, v/v) mixture and homogenize for 2 minutes.
-
Liquid-Liquid Partitioning: Add 10 mL of dichloromethane and 5 g of sodium chloride. Shake vigorously for 1 minute and centrifuge for 5 minutes at 4000 rpm.
-
Cleanup: Collect the organic (bottom) layer and pass it through a glass column packed with anhydrous sodium sulfate and Florisil for cleanup.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
Method B: QuEChERS and LC-MS/MS
Caption: Workflow for QuEChERS Extraction with LC-MS/MS.
Protocol:
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge for 5 minutes at 4000 rpm.
-
Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing primary secondary amine (PSA), C18, and magnesium sulfate. Vortex for 30 seconds.
-
Centrifugation: Centrifuge for 5 minutes at 10000 rpm.
-
Final Extract Preparation: Take the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent if necessary for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. Use a C18 reversed-phase column and a mobile phase gradient of water and methanol (both with formic acid). Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Presentation and Performance Comparison
The performance of the two methods will be evaluated based on data submitted by the participating laboratories. Key performance indicators are summarized in the tables below, with expected values derived from existing literature.[4][5]
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A (Traditional GC-MS) | Method B (QuEChERS LC-MS/MS) |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.01 mg/kg |
| Recovery (%) | 85 - 110% | 84 - 110% |
| Repeatability (RSDr %) | < 15% | < 10% |
| Reproducibility (RSDR %) | < 20% | < 15% |
| Sample Throughput | Lower | Higher |
| Solvent Consumption | High | Low |
| Matrix Effects | Moderate | Can be significant, requires matrix-matched calibration |
Table 2: Hypothetical Inter-laboratory Study Results
| Parameter | Method A (Traditional GC-MS) | Method B (QuEChERS LC-MS/MS) |
| Number of Participating Labs | 10 | 10 |
| Assigned Value (Spike Level 1) | 0.10 mg/kg | 0.10 mg/kg |
| Mean Reported Value (Spike Level 1) | 0.098 mg/kg | 0.102 mg/kg |
| Overall Recovery (Spike Level 1) | 98% | 102% |
| Reproducibility (RSDR %) (Spike Level 1) | 18.5% | 12.3% |
| Assigned Value (Spike Level 2) | 0.50 mg/kg | 0.50 mg/kg |
| Mean Reported Value (Spike Level 2) | 0.48 mg/kg | 0.51 mg/kg |
| Overall Recovery (Spike Level 2) | 96% | 102% |
| Reproducibility (RSDR %) (Spike Level 2) | 15.2% | 9.8% |
| Percentage of Acceptable z-scores ( | z | ≤ 2) |
Statistical Analysis
The data submitted by the laboratories will be analyzed according to ISO 13528 guidelines for proficiency testing. The performance of each laboratory will be assessed using z-scores, calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the known spiked concentration).
-
σ is the standard deviation for proficiency assessment, often determined using the Horwitz equation.
A z-score of |z| ≤ 2 is considered acceptable, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unacceptable.
Conclusion
This inter-laboratory study design provides a robust framework for comparing the performance of traditional and modern analytical methods for chlorfenapyr residue analysis. Based on the expected outcomes, the QuEChERS method coupled with LC-MS/MS is anticipated to demonstrate higher throughput, lower solvent consumption, and better precision (lower RSDR) compared to the traditional solvent extraction method with GC-MS. However, both methods are capable of producing accurate and reliable results when performed correctly. The results of such a study would provide valuable insights for laboratories in selecting the most appropriate method for their specific needs and for ensuring the quality and comparability of their analytical data.
References
LC-MS/MS versus GC-MS for the Analysis of Chlorfenapyr: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount. Chlorfenapyr, a broad-spectrum pro-insecticide, presents unique analytical challenges due to its chemical properties. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS), for the determination of Chlorfenapyr, supported by experimental data and detailed methodologies.
Chlorfenapyr is a pyrrole-class insecticide that, after ingestion by a pest, is metabolized into a more toxic, active compound.[1][2] Its chemical structure lends itself to analysis by both LC-MS/MS and GC-MS, but each technique offers distinct advantages and disadvantages. Chlorfenapyr has low aqueous solubility and volatility.[3][4] It is soluble in organic solvents like acetone, diethyl ether, and acetonitrile.[5]
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for Chlorfenapyr analysis often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data from various studies.
| Parameter | LC-MS/MS | GC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 0.023 ppm (in basil/chives) | 2.2 - 2.4 µg/kg (in squash and okra) | |
| Limit of Quantitation (LOQ) | 0.050 ppm (in basil/chives) | 7.3 - 8.2 µg/kg (in squash and okra); 0.01 µg/kg (in various crops) | |
| **Linearity (R²) ** | ≥ 0.9966 | 0.9987 - 0.9992 | |
| Recovery (%) | 82 - 104% (in chives) | 76.6 - 110% (in various crops); 92.76 - 106.49% (in squash and okra) | |
| Precision (RSD%) | Not explicitly stated in the provided results. | ≤ 12.59% (in squash and okra); 1.3 - 11.1% (in various crops) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of Chlorfenapyr using both LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS Method
A common and effective sample preparation method for both techniques is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: A representative sample (e.g., 10 g of fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile. For certain matrices, a water/acetonitrile mixture may be used.
-
Salting Out: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent, such as primary secondary amine (PSA), to remove interferences. For samples with high fat content, C18 may also be used.
-
Centrifugation: The sample is centrifuged to pellet the d-SPE sorbent.
-
Final Extract: The final extract is collected for analysis. For GC-MS analysis, the solvent may be exchanged to a more amenable solvent like hexane. For LC-MS/MS, the extract can often be directly injected after dilution.
LC-MS/MS Instrumentation and Conditions
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, often with additives like ammonium acetate, is employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Chlorfenapyr and its primary metabolite, tralopyril.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
GC-MS/MS Instrumentation and Conditions
-
Chromatography: A non-polar or semi-polar capillary column, such as a TG-5MS, is typically used.
-
Injection: A splitless injection is often employed to maximize sensitivity.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas.
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Mass Spectrometry: Similar to LC-MS/MS, MRM mode is used for quantification.
Visualization of Analytical Workflows
To better illustrate the analytical processes, the following diagrams outline the general workflows for LC-MS/MS and GC-MS analysis of Chlorfenapyr.
Discussion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of Chlorfenapyr.
LC-MS/MS offers the advantage of analyzing a wider range of compounds, including more polar metabolites, without the need for derivatization. This can be particularly useful for simultaneously analyzing Chlorfenapyr and its more polar active metabolite, tralopyril. The sample preparation for LC-MS/MS can also be simpler in some cases.
GC-MS/MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like Chlorfenapyr. It often provides excellent chromatographic separation and is a well-established method in many laboratories. However, the high temperatures in the GC injector and column can sometimes lead to the degradation of thermally labile compounds, although Chlorfenapyr is generally stable under typical GC conditions.
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of Chlorfenapyr will depend on the specific requirements of the study.
-
For multi-residue methods that include a wide range of pesticides with varying polarities, LC-MS/MS is often the preferred technique. Its ability to analyze both the parent compound and its metabolites in a single run is a significant advantage.
-
For targeted analysis of Chlorfenapyr in matrices where high sensitivity is required and the instrumentation is available, GC-MS/MS remains an excellent and reliable option.
Ultimately, both techniques, when properly validated, can provide accurate and reliable quantification of Chlorfenapyr residues in various matrices. The selection of the most appropriate method should be based on a careful consideration of the analytical needs, sample characteristics, and available resources.
References
A Comparative Guide to the Quantification of Chlorfenapyr: Evaluating Linearity and Dynamic Range
For researchers, scientists, and professionals in drug development, the accurate quantification of Chlorfenapyr, a widely used pro-insecticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of the performance of various analytical methods for Chlorfenapyr quantification, with a focus on linearity and dynamic range, supported by experimental data from peer-reviewed studies and regulatory documents.
Comparative Performance of Analytical Methods
The quantification of Chlorfenapyr is predominantly achieved through chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and matrix compatibility. The following table summarizes the key performance parameters of the most common methods.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Human Plasma | 1 - 1000 ng/mL | > 0.99 | 1 ng/mL | - | [1] |
| Hemp | 1 - 1000 ng/g | Excellent | - | - | [2] | |
| Basil, Chive | 1.5 - 5.0 ng/mL | ≥ 0.9801 | 0.050 ppm | 0.023 ppm | [3] | |
| 16 Crops | 0.001 - 0.5 mg/L | ≥ 0.9966 | 0.01 µg/kg | - | [4] | |
| GC-ECD | Tomato, Cucumber | 2.5 - 50 ng/mL | ≥ 0.9942 | 0.05 ppm | - | [3] |
| Plant Commodities | - | - | 0.05 ppm | - | ||
| HPLC-UV | Napa Cabbage | 0.5 - 5 mg/kg | > 0.97 | 1 mg/kg | ≤ 0.05 mg/kg | |
| Cabbage and Soil | - | - | - | 0.0162 mg/kg (concentration) | ||
| Insecticide Formulations | 20 - 800 µg/mL | > 0.997 | 40.3 µg/mL | 13.3 µg/mL | ||
| GC-MS/MS | 16 Crops | 0.001 - 0.5 mg/L | ≥ 0.9989 | 0.01 µg/kg | - | |
| Radish | 0.01 - 1.0 mg/L | 0.9974 | 0.01 mg/kg | - | ||
| Radish Leaf | 0.01 - 12 mg/L | 0.9948 | 0.01 mg/kg | - |
Key Observations:
-
LC-MS/MS consistently demonstrates high sensitivity with wide linear ranges and low limits of quantification across various matrices, making it a powerful tool for trace residue analysis.
-
GC-ECD provides robust and reliable quantification, particularly for regulatory enforcement methods in plant commodities.
-
HPLC-UV offers a more accessible and cost-effective option, suitable for formulations and residue analysis in some matrices, though it may have higher limits of detection and be more susceptible to matrix effects.
-
GC-MS/MS also provides excellent sensitivity and linearity for the analysis of Chlorfenapyr in complex crop matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols for the key analytical techniques discussed.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues from food and agricultural samples.
-
Homogenization: A representative sample (e.g., 10-15 g of cabbage) is homogenized.
-
Extraction: The homogenized sample is mixed with an extraction solvent, typically acetonitrile.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.
-
Centrifugation: The mixture is centrifuged to separate the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: The cleaned extract is then ready for analysis by LC-MS/MS, GC-MS/MS, or other techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for Chlorfenapyr.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Gas Chromatography-Electron Capture Detection (GC-ECD)
-
Chromatographic Separation:
-
Column: A capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column, is typically used.
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to ensure optimal separation.
-
-
Detection:
-
An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like Chlorfenapyr.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic Separation:
-
Column: A C18 column is frequently used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is performed.
-
-
Detection:
-
A UV detector is set to a wavelength where Chlorfenapyr exhibits maximum absorbance, often around 220 nm or 260 nm.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of Chlorfenapyr from sample collection to data analysis.
Caption: Generalized workflow for Chlorfenapyr quantification.
This guide provides a comparative overview to assist researchers in selecting the most appropriate analytical method for their specific needs in Chlorfenapyr quantification. The choice of method will ultimately depend on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and budgetary considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ELISA and Mass Spectrometry for Chlorfenapyr Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticides like Chlorfenapyr are critical. This guide provides an objective comparison of two prominent analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS). We will delve into their experimental protocols, present a comparative analysis of their performance data, and visualize the respective workflows.
Methodology Comparison
Both ELISA and Mass Spectrometry offer robust solutions for Chlorfenapyr detection, yet they operate on fundamentally different principles. ELISA is an immunological assay that utilizes the specific binding of antibodies to the target analyte. In contrast, mass spectrometry is a powerful analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA method for Chlorfenapyr detection typically employs a competitive format. In this setup, Chlorfenapyr in the sample competes with a known amount of enzyme-labeled Chlorfenapyr for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the concentration of Chlorfenapyr in the sample.
-
Sample Preparation: Fruit samples, such as apples and peaches, are typically extracted with methanol. The methanolic extract can often be directly used for analysis after dilution, without extensive clean-up procedures.[1][2]
-
Assay Procedure:
-
Standards and prepared samples are added to the antibody-coated microplate wells.
-
An enzyme-conjugated Chlorfenapyr solution is then added to each well.
-
The plate is incubated to allow for competitive binding.
-
After incubation, the wells are washed to remove any unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of Chlorfenapyr is determined by comparing the sample absorbance to a standard curve.
-
Mass Spectrometry (GC-MS and LC-MS/MS)
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), provides high sensitivity and selectivity for the detection of Chlorfenapyr and its metabolites.[3][4]
-
Sample Preparation (QuEChERS Method): A common and effective method for preparing samples for MS analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4]
-
Samples (e.g., vegetables, fruits) are homogenized and then extracted with an organic solvent like acetonitrile.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The sample is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken for clean-up.
-
A dispersive solid-phase extraction (d-SPE) step is performed using a combination of sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components.
-
After another centrifugation step, the final extract is collected, concentrated, and reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
-
-
GC-MS Analysis:
-
Chromatographic Separation: The sample extract is injected into the gas chromatograph, where Chlorfenapyr is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The injector temperature is typically set around 280°C.
-
Mass Spectrometric Detection: As Chlorfenapyr elutes from the GC column, it enters the mass spectrometer. It is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Detection is often performed in selective reaction monitoring (SRM) mode for enhanced selectivity.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: For LC-MS/MS, the sample is injected into a liquid chromatograph. Separation is achieved on a column (e.g., C18) using a mobile phase gradient, often a mixture of water and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for Chlorfenapyr analysis, often in the negative ion mode. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is utilized for quantification, providing high specificity and sensitivity.
-
Performance Data
The following table summarizes the key performance characteristics of ELISA and Mass Spectrometry for the detection of Chlorfenapyr.
| Performance Metric | ELISA | Mass Spectrometry (GC-MS & LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/g | 0.003 - 0.023 mg/kg (ppm) |
| Limit of Quantitation (LOQ) | Not explicitly stated, but dynamic range is 1-10 ng/g | 0.01 - 0.05 mg/kg (ppm) |
| Recovery | 90.3% - 94.2% in fruit samples | 76.6% - 110% in various crops |
| Precision (RSD/CV) | Below 16% in most cases | 1.3% - 11.1% |
| Analysis Time | Relatively rapid, suitable for high-throughput screening | More time-consuming due to chromatography |
| Specificity | High, based on antibody-antigen binding | Very high, based on mass-to-charge ratio and fragmentation patterns |
| Cost | Lower instrumentation and operational cost | Higher initial investment and maintenance costs |
Workflow Visualizations
The following diagrams illustrate the general experimental workflows for ELISA and Mass Spectrometry-based detection of Chlorfenapyr.
Caption: General workflow for ELISA-based detection of Chlorfenapyr.
References
- 1. Evaluation of a commercial immunoassay for the detection of chlorfenapyr in agricultural samples by comparison with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Global Maze of Chlorfenapyr MRLs: A Comparative Guide for Agricultural Products
A critical challenge for researchers and growers in the global agricultural market is adhering to the diverse and evolving Maximum Residue Limits (MRLs) for pesticides. This guide provides a comparative analysis of the regulatory landscape for Chlorfenapyr, a widely used insecticide and acaricide, across key international markets: the United States, the European Union, and Japan. It also explores viable alternatives and presents supporting data to aid in developing effective and compliant pest management strategies.
Chlorfenapyr, a pyrrole insecticide, is valued for its unique mode of action, which helps manage resistance to other pesticide classes.[1] However, its regulatory acceptance varies significantly across the globe, directly impacting international trade of agricultural commodities.
A Shifting Regulatory Landscape
The European Union has not approved the use of Chlorfenapyr on agricultural products within its territory.[2][3] Consequently, MRLs for imported goods are under stringent review. Notably, the EU is considering a significant reduction of the MRL for tea, from 50 mg/kg to the limit of determination of 0.01 mg/kg, with a decision expected in 2026.[2][3] This move highlights a trend towards stricter regulations for non-approved substances.
In contrast, the United States has established tolerances for Chlorfenapyr residues on various crops. For instance, in 2020, the U.S. Environmental Protection Agency (EPA) established tolerances for residues of Chlorfenapyr in or on fresh basil leaves at 80 ppm, fresh chive leaves at 20 ppm, and cucumber at 0.5 ppm.
Japan's Ministry of Health, Labour and Welfare (MHLW) has also established MRLs for Chlorfenapyr on a range of agricultural products, having reviewed them as part of the introduction of its positive list system for agricultural chemicals.
Comparative Analysis of Chlorfenapyr and Its Alternatives
The selection of a pesticide is a multi-faceted decision, weighing efficacy against regulatory compliance. The following table summarizes available MRLs for Chlorfenapyr and provides a comparative look at alternative insecticides that target similar pest spectrums.
| Active Ingredient | Target Pests | US MRL (ppm) | EU MRL (ppm) | Japan MRL (ppm) |
| Chlorfenapyr | Mites, Thrips, Lepidopteran pests | Basil (fresh leaves): 80, Chives (fresh leaves): 20, Cucumber: 0.5 | Tea: 50 (proposed reduction to 0.01) | Varies by commodity |
| Abamectin | Mites, Leafminers | Varies by commodity | Varies by commodity | Varies by commodity |
| Spinosad | Lepidopteran pests, Thrips, Leafminers | Varies by commodity | Varies by commodity | Varies by commodity |
| Cyantraniliprole | Wide range of chewing and sucking insects | Varies by commodity | Varies by commodity | Varies by commodity |
| Bifenthrin | Mites, Aphids, Whiteflies | Varies by commodity | Varies by commodity | Varies by commodity |
Note: MRLs are subject to change and vary widely by specific commodity. It is crucial to consult the official regulatory databases for the most current and detailed information.
Experimental Protocols for Residue Analysis
Accurate determination of pesticide residues is fundamental to ensuring compliance with MRLs. The following outlines a general methodology for the analysis of Chlorfenapyr residues in agricultural commodities, based on common analytical practices.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: A representative sample of the agricultural product is homogenized.
-
Extraction: A subsample is extracted with acetonitrile.
-
Salting Out: Magnesium sulfate, sodium chloride, and buffering salts are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
2. Analytical Determination (LC-MS/MS)
-
Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate Chlorfenapyr from other compounds.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection and quantification of Chlorfenapyr. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Chlorfenapyr.
Logical Workflow for Pesticide Selection
To navigate the complexities of MRL compliance, a structured approach to pesticide selection is essential. The following diagram illustrates a logical workflow for researchers and growers.
Caption: Workflow for selecting a compliant pesticide based on regulatory MRLs.
Conclusion
Meeting the regulatory MRLs for Chlorfenapyr and other pesticides requires a proactive and informed approach. Researchers, scientists, and drug development professionals must stay abreast of the dynamic regulatory landscape in key export markets. By leveraging comparative data on MRLs, understanding the efficacy of alternative pest control solutions, and implementing robust residue analysis protocols, the agricultural industry can ensure both effective pest management and seamless global trade.
References
Performance comparison of different mass spectrometer ion sources for Chlorfenapyr
A detailed comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the quantitative analysis of the insecticide Chlorfenapyr, providing researchers, scientists, and drug development professionals with data-driven insights for optimal method development.
The accurate and sensitive detection of Chlorfenapyr, a broad-spectrum insecticide and pro-pesticide, is critical in environmental monitoring, food safety, and toxicology. The choice of ion source in liquid chromatography-mass spectrometry (LC-MS/MS) is a pivotal factor influencing the performance of analytical methods. This guide provides a comparative overview of the two most common ion sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for Chlorfenapyr analysis, with a focus on sensitivity, matrix effects, and experimental protocols.
Executive Summary: APCI Takes the Lead for Chlorfenapyr
For the analysis of Chlorfenapyr, a notably hydrophobic and non-polar compound, Atmospheric Pressure Chemical Ionization (APCI) generally demonstrates superior performance over Electrospray Ionization (ESI).[1] This is primarily attributed to the ionization mechanism of APCI, which is better suited for less polar analytes.[1] While traditionally analyzed by gas chromatography-mass spectrometry (GC-MS/MS) due to its challenging ionization by LC-MS/MS, recent studies have shown excellent detection limits for Chlorfenapyr using an optimized LC-MS/MS method with an APCI source.[1]
One study found that the limits of detection for Chlorfenapyr were improved by a factor of two with an APCI source compared to an ESI source, a consequence of reduced ion suppression in complex matrices.[2] However, with specific modifications, such as the use of additives in the mobile phase, ESI in negative ion mode can also achieve high sensitivity for Chlorfenapyr analysis.[3]
Data on the performance of Atmospheric Pressure Photoionization (APPI) for Chlorfenapyr analysis is limited in the reviewed scientific literature.
Quantitative Performance Data
The following table summarizes the reported performance metrics for Chlorfenapyr analysis using ESI and APCI ion sources.
| Performance Metric | ESI | APCI | Source(s) |
| Limit of Quantitation (LOQ) | 0.05 µg/L (ppb) (in negative ion mode with ammonium hydroxide) | 0.01 - 0.05 µg/g (in hemp) | |
| Ionization Suitability | Less effective for non-polar compounds; can be enhanced with additives. | Better suited for hydrophobic and non-polar analytes like Chlorfenapyr. | |
| Matrix Effects | More susceptible to ion suppression, especially for hydrophobic compounds. | Generally less affected by matrix effects compared to ESI. | |
| Typical Ionization Mode | Negative ion mode with additives can be effective. | Negative ion mode. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following sections outline the experimental conditions reported for Chlorfenapyr analysis using both ESI and APCI sources.
LC-MS/MS Method with APCI Source
This method is optimized for the analysis of hydrophobic pesticides like Chlorfenapyr in complex matrices such as hemp and cannabis tinctures.
-
Sample Preparation: A simple solvent extraction with acetonitrile is employed. For cannabis tinctures, the extracted sample is spiked with an internal standard before injection.
-
Liquid Chromatography:
-
Mobile Phase: Solvent A: Water; Solvent B: Methanol.
-
Gradient: 80% B for 0.5 min, linear increase to 100% B in 1.5 min, hold at 100% B for 2.5 min, followed by re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (APCI Source):
-
Ionization Mode: Negative.
-
Corona Discharge Current: -3 µA.
-
Source Temperature: 250 °C.
-
Hot Source Induced Desolvation (HSID) Temperature: 180 °C.
-
Drying Gas: 150 arbitrary units.
-
Nebulizer Gas: 350 arbitrary units.
-
LC-MS/MS Method with ESI Source (with Additive)
This method demonstrates the potential of ESI for sensitive Chlorfenapyr detection through the use of a mobile phase additive.
-
Sample Preparation: Pesticides spiked into acetonitrile.
-
Liquid Chromatography:
-
Mobile Phase: An ammonium salt (e.g., ammonium hydroxide) is added to the mobile phase or post-column.
-
LC Column: PerkinElmer Quasar SPP Pesticides (4.6×100 mm, 2.7 μm) C18 LC column.
-
-
Mass Spectrometry (ESI Source):
-
Ionization Mode: Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: 482.80/31.00, 482.80/75.00, and 446.75/39.03.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for Chlorfenapyr analysis using APCI and ESI sources.
Caption: Experimental workflow for Chlorfenapyr analysis using LC-APCI-MS/MS.
Caption: Experimental workflow for Chlorfenapyr analysis using LC-ESI-MS/MS with a post-column additive.
Conclusion and Recommendations
Based on the available data, APCI is the recommended ion source for the routine, high-sensitivity analysis of Chlorfenapyr , particularly in complex sample matrices. Its inherent suitability for non-polar compounds and lower susceptibility to matrix effects make it a robust choice.
However, ESI should not be entirely disregarded . With appropriate method development, specifically the use of additives like ammonium hydroxide in the negative ion mode, ESI can achieve comparable, and in some cases, excellent sensitivity. This approach may be particularly useful in multi-residue methods where other target analytes are more amenable to ESI.
For researchers developing methods for Chlorfenapyr analysis, it is advisable to screen both APCI and optimized ESI conditions to determine the most effective approach for their specific instrumentation and sample matrices.
References
- 1. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. US20230011045A1 - Lcms with esi source for enhanced sensitivity of compounds - Google Patents [patents.google.com]
The Gold Standard in Routine Testing: A Cost-Benefit Analysis of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in routine analytical testing, the choice of an internal standard is a critical decision that directly impacts data quality, method robustness, and overall project costs. This guide provides a comprehensive cost-benefit analysis of using deuterated internal standards compared to other alternatives, primarily structural analogs. By presenting objective performance data, detailed experimental protocols, and a clear economic perspective, this guide serves as a vital resource for making informed decisions in the pursuit of accurate and reliable analytical results.
In quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. While various compounds can be employed, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely considered the gold standard.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The core advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest. This structural similarity allows it to co-elute with the analyte and experience the same degree of matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix. This co-elution is paramount for accurate and precise quantification, especially in complex biological matrices like plasma or urine.[1][2]
Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to different chromatographic retention times and ionization efficiencies. This can result in inadequate compensation for matrix effects and, consequently, less accurate and precise data.[3]
Quantitative Data Summary
The following tables summarize the performance of deuterated versus non-deuterated internal standards from published studies, highlighting the impact on accuracy and precision.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Matrix | Mean Bias (%) | Precision (%RSD) | Reference |
| Kahalalide F | Deuterated IS | Plasma | 100.3% | 7.6% | [4] |
| Kahalalide F | Analog IS (Butyric Acid Analogue) | Plasma | 96.8% | 8.6% | [4] |
| D-24851 | Deuterated IS | - | - | - | |
| D-24851 | Analogous IS | - | - | - | |
| 6-Methylmercaptopurine | Deuterated IS | Red Blood Cell Lysate | - | - | |
| 6-Methylmercaptopurine | Structural Analog IS (Halogen-substituted) | Red Blood Cell Lysate | Excellent Agreement with SIL-IS | - | |
| 6-Methylmercaptopurine | Structural Analog IS (Amine-substituted) | Red Blood Cell Lysate | ≥15% bias compared to SIL-IS | - |
Table 2: Impact of Internal Standard on Assay Performance in the Presence of Matrix Effects
| Analyte | Internal Standard Type | Matrix | Key Finding | Reference |
| Sirolimus | Deuterated IS | Whole Blood | Inter-patient imprecision reduced to 2.7-5.7% from 7.6-9.7% with a non-deuterated IS. | |
| Pesticides & Mycotoxins | Deuterated IS | Cannabis | RSD values dropped from >50% (without IS) to <20%, and accuracy improved from a difference of >60% to within 25% of the true value. |
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard against a structural analog, a thorough method validation is essential. The following are detailed methodologies for key experiments.
Experiment 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (both deuterated and non-deuterated in separate experiments) are spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-extraction Spike): Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and internal standard at the same concentrations as in Set A.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before undergoing the full extraction procedure.
-
-
Sample Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte (or IS) in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery: Calculate the recovery by dividing the peak area of the analyte (or IS) in Set C by the peak area in Set B.
-
IS-Normalized Matrix Factor: For each matrix source, divide the analyte MF by the IS MF.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%. A lower %CV indicates better compensation for matrix effects.
Cost-Benefit Analysis
While deuterated standards generally have a higher initial purchase price, a comprehensive cost-benefit analysis reveals a more nuanced picture. The overall cost of an analytical method includes not only the price of consumables but also the time spent on method development, validation, troubleshooting, and the potential costs associated with unreliable data.
Table 3: Cost-Benefit Comparison of Internal Standards
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Initial Cost | Higher | Lower |
| Method Development Time | Shorter, due to more predictable behavior and less troubleshooting. | Longer, may require extensive screening to find a suitable analog. |
| Data Quality & Reliability | Higher accuracy and precision, leading to greater confidence in results. | Can be variable; prone to inaccuracies due to differential matrix effects. |
| Risk of Failed Batches | Lower, due to robust performance across different sample matrices. | Higher, failed batches due to poor IS performance can lead to costly re-analysis. |
| Long-term Cost-Effectiveness | Often more cost-effective in the long run due to reduced method development time, fewer failed runs, and higher data integrity. | The initial lower cost can be offset by increased labor costs, project delays, and the potential for erroneous conclusions. |
The cost of deuterated standards can vary significantly depending on the complexity of the molecule, the number of deuterium atoms incorporated, and whether it is a catalog item or requires custom synthesis. Custom synthesis is generally more expensive due to the research and development effort involved. However, for routine, high-throughput analyses, the investment in a reliable deuterated internal standard is often justified by the significant reduction in analytical variability and the increased confidence in the generated data.
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the logical flow of a cost-benefit analysis, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Chlorfenapyr-d7: A Guide for Laboratory Professionals
Chlorfenapyr-d7, a deuterated form of the pro-insecticide chlorfenapyr, requires careful handling and disposal due to its toxicity and potential environmental impact. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Chlorfenapyr is classified as harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects[1][2]. Before handling, it is crucial to read and understand the Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[1]. Ensure adequate ventilation or work in a designated fume hood[3].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant, adhering to all national and local regulations.
-
Containment : Keep this compound waste in its original or a compatible, properly labeled container. Do not mix it with other waste streams. The container must be tightly closed and stored in a cool, dry, and well-ventilated area.
-
Waste Classification : In most jurisdictions, pesticide wastes are considered hazardous or regulated waste. This necessitates specific disposal procedures, which may include completing a hazardous waste manifest for off-site treatment or disposal.
-
Engage a Licensed Waste Contractor : Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of this compound waste. Your institution's Environmental Health & Safety (EHS) department can provide a list of approved contractors.
-
Spill Management : In the event of a spill, contain the material to prevent it from entering drains, soil, or water bodies. Absorb liquid spills with an inert material such as sand, diatomite, or universal binders. Collect the spilled material and absorbent into a suitable container for disposal as hazardous waste.
Disposal of Contaminated Materials
-
Empty Containers : Do not reuse empty containers. They should be handled like the product itself. It is recommended to triple rinse containers with a suitable solvent, collecting the rinsate for disposal as hazardous waste. Puncture and crush the container to prevent reuse before sending it to a sanitary landfill, if permitted by local regulations.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices. Clothing contaminated with pesticides regulated as hazardous waste must also be disposed of as hazardous waste.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the following ways:
-
Down the Drain : Never pour pesticide waste down the sink or into the sewer system.
-
General Trash : Do not dispose of this compound with household or general laboratory garbage.
-
Environmental Release : Avoid any release into the environment, including soil or waterways.
-
Burning : Do not burn unwanted chemicals or containers, as this can release toxic fumes.
Quantitative Data on Chlorfenapyr Hazards
While specific quantitative disposal limits are determined by local regulations, the hazard classification of Chlorfenapyr provides a basis for its stringent disposal requirements.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed |
| Acute Toxicity (Inhalation) | Toxic if inhaled |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Personal protective equipment for handling Chlorfenapyr-d7
Essential Safety and Handling Guide for Chlorfenapyr-d7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4) [1]
-
Acute Toxicity, Inhalation (Category 3) [1]
-
Toxic if inhaled (H331) [1]
-
Very toxic to aquatic life with long lasting effects (H410)
The signal word for this compound is Danger .
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is essential to minimize exposure risk.
| Protection Type | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles are also recommended. A face shield should be worn if there is a splashing hazard. | |
| Hand Protection | Chemical-resistant protective gloves. Glove selection should be based on a workplace hazard assessment. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | |
| Respiratory Protection | If ventilation is inadequate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. | |
| Body Protection | Protective clothing must be chosen based on the activity and potential exposure, such as an apron, protective boots, or a chemical-protection suit. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
| Procedure | Guideline | Source |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area, such as a laboratory fume hood. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | |
| Storage | Store in the original container at room temperature in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and direct sunlight. Protect from moisture and physical damage. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately. | |
| Inhalation | If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration. Call a poison center or doctor. | |
| Skin Contact | In case of skin contact, wash off with soap and plenty of water. Take off immediately all contaminated clothing. | |
| Eye Contact | In case of eye contact, flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Caption: Workflow for handling a chemical spill.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Dike spillage. Pick up with suitable absorbent material and place it into suitable containers for disposal. After decontamination, the spill area can be washed with water. Collect wash water for approved disposal.
Waste Disposal Protocol
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.
Caption: Workflow for chemical and container disposal.
Disposal Guidelines:
-
Pesticide Disposal: Pesticide wastes are toxic. Incinerate all disposal material in accordance with local and state regulations. Do not discharge into drains, surface waters, or groundwater.
-
Container Disposal: After emptying, containers should be triple-rinsed. The rinsate should be collected and disposed of properly. Puncture the container to prevent reuse. Dispose of the rinsed container in a sanitary landfill or as directed by local authorities. Never reuse a pesticide container for any purpose.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
